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  • Product: 4-Hydroxy-3-nitrobiphenyl
  • CAS: 885-82-5

Core Science & Biosynthesis

Foundational

4-Hydroxy-3-nitrobiphenyl synthesis from 4-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl, a critical transformation for the development of va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl, a critical transformation for the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Reaction Overview and Principles

The synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl is achieved through an electrophilic aromatic substitution reaction, specifically, a nitration. The hydroxyl group of 4-hydroxybiphenyl is a strongly activating, ortho-, para-directing group. As the para position is already substituted by the phenyl group, the incoming nitro group is predominantly directed to the ortho position (position 3).

The reaction is typically carried out using nitric acid as the nitrating agent in a suitable solvent, such as glacial acetic acid. The conditions are optimized to achieve high selectivity for the desired mono-nitrated product while minimizing the formation of byproducts.

Quantitative Data

The following table summarizes the optimized reaction conditions for the synthesis of 4-hydroxy-3-nitrobiphenyl, derived from established protocols that report high selectivity and yield.

ParameterValue/RangeNotes
Starting Material 4-Hydroxybiphenyl---
Nitrating Agent Nitric Acid (50-70%, preferably 65-67%)The concentration of nitric acid is a critical parameter.
Solvent Glacial Acetic Acid---
Concentration of 4-Hydroxybiphenyl in Acetic Acid 5-50% by weight (15-20% preferred)Higher concentrations can lead to increased byproduct formation.
Molar Ratio (Nitric Acid : 4-Hydroxybiphenyl) 0.8:1 to 1.2:1 (1:1 to 1.05:1 preferred)A slight excess of the nitrating agent can ensure complete conversion.
Reaction Temperature Boiling point of glacial acetic acid (approx. 118 °C at atmospheric pressure) or 75-80 °C under reduced pressure (200-300 mbar)Metering the nitric acid into the refluxing solution is a key aspect of the procedure.
Reaction Time Not explicitly stated, but dropwise addition of nitric acid is recommended.Reaction is typically complete after the addition of nitric acid.
Yield High selectivity and yield are reported under these conditions.Quantitative yield data from a comparative study is not readily available in the public domain.

Detailed Experimental Protocol

This protocol is based on a method designed for high selectivity in the nitration of 4-hydroxybiphenyl.

Materials:

  • 4-hydroxybiphenyl

  • Glacial acetic acid

  • Nitric acid (65-67%)

  • Deionized water

  • Four-necked flask

  • Reflux condenser

  • Thermometer

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, prepare a 15-20% (by weight) solution of 4-hydroxybiphenyl in glacial acetic acid.

  • Heating: Heat the mixture to the boiling point of glacial acetic acid while stirring.

  • Nitration: Once the solution is refluxing, add a mixture of nitric acid (1.0 to 1.05 molar equivalents) and glacial acetic acid dropwise into the refluxing solution via the dropping funnel. The addition should be slow and controlled to maintain a steady reflux and avoid excessive temperature fluctuations.

  • Reaction Completion: After the addition of the nitric acid mixture is complete, continue to stir the reaction mixture at reflux for a short period to ensure complete conversion.

  • Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. The 4-hydroxy-3-nitrobiphenyl will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with deionized water to remove any residual acetic acid and inorganic impurities.

  • Drying: Dry the purified 4-hydroxy-3-nitrobiphenyl in a drying oven at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Purification

The initial product obtained after precipitation and washing is often of sufficient purity for many applications. However, for applications requiring higher purity, recrystallization can be performed.

Recrystallization Procedure:

  • Solvent Selection: Choose a suitable solvent for recrystallization. A good solvent will dissolve the 4-hydroxy-3-nitrobiphenyl at an elevated temperature but not at room temperature. Given the polar nature of the hydroxyl and nitro groups, polar protic or aprotic solvents are likely candidates. Ethanol, methanol, or aqueous mixtures of these alcohols could be effective. Toluene is another potential solvent. A small-scale solubility test is recommended to identify the optimal solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the 4-hydroxy-3-nitrobiphenyl will decrease, and it will crystallize out of the solution. The cooling process can be further promoted by placing the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Potential Byproducts

The primary potential byproducts in this reaction include:

  • 2-Hydroxy-3-nitrobiphenyl: This isomer is less likely to form due to the directing effect of the hydroxyl group and the steric hindrance from the phenyl group.

  • Dinitrated products: Over-nitration can lead to the formation of dinitrobiphenyl derivatives. Controlling the stoichiometry of the nitric acid is crucial to minimize this.

  • Oxidation products: Nitric acid is a strong oxidizing agent, and some degradation of the starting material or product may occur, especially at higher temperatures or with prolonged reaction times.

Workflow and Process Visualization

The following diagram illustrates the key steps in the synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Start 4-Hydroxybiphenyl in Glacial Acetic Acid Heat Heat to Reflux Start->Heat Nitration Dropwise Addition of Nitric Acid / Acetic Acid Heat->Nitration Reaction Reaction Mixture Nitration->Reaction Precipitation Pour into Water (Precipitation) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying FinalProduct 4-Hydroxy-3-nitrobiphenyl Drying->FinalProduct

Caption: Synthesis workflow for 4-Hydroxy-3-nitrobiphenyl.

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3-nitrobiphenyl, also known as 2-nitro-4-phenylphenol, is a biphenyl derivative characterized by the presence of a hydroxyl group and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobiphenyl, also known as 2-nitro-4-phenylphenol, is a biphenyl derivative characterized by the presence of a hydroxyl group and a nitro group on one of its phenyl rings. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the biphenyl scaffold imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-3-nitrobiphenyl, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and a discussion of its potential, yet largely unexplored, biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Hydroxy-3-nitrobiphenyl are summarized in the tables below. These data are essential for its handling, characterization, and application in a research and development setting.

General and Physical Properties
PropertyValueReference
CAS Number 885-82-5[1]
Molecular Formula C₁₂H₉NO₃[2]
Molecular Weight 215.21 g/mol [1]
Appearance Light yellow to yellow-orange powder/crystal[3]
Melting Point 67 °C[1]
Boiling Point (Predicted) 387.3 ± 17.0 °C[3]
pKa (Predicted) 9.22 ± 0.13[3]
LogP (Predicted) 3.7[2]
Solubility

Quantitative solubility data for 4-Hydroxy-3-nitrobiphenyl in various organic solvents is not extensively reported in the literature. However, qualitative descriptions indicate its solubility profile.

SolventSolubilityReference
Methanol Almost transparent[3]
Ethanol Soluble[4]
Chloroform Soluble[4]
Acetone Soluble[4]
Water Insoluble[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Hydroxy-3-nitrobiphenyl. Key data from various spectroscopic techniques are provided below.

¹H NMR Spectroscopy
SolventChemical Shift (ppm)MultiplicityAssignment
CDCl₃10.58s-OH
CDCl₃8.30dH-2
CDCl₃7.82ddH-6
CDCl₃7.54mPhenyl H
CDCl₃7.45mPhenyl H
CDCl₃7.38mPhenyl H
CDCl₃7.23dH-5

Note: The assignments are based on standard NMR prediction and may require further experimental verification.

¹³C NMR Spectroscopy

Detailed peak assignments for the ¹³C NMR spectrum are available in specialized chemical databases.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxy-3-nitrobiphenyl exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, and C=C stretches of the aromatic rings.

Mass Spectrometry

The mass spectrum of 4-Hydroxy-3-nitrobiphenyl shows a molecular ion peak [M]⁺ at m/z 215, corresponding to its molecular weight.[2] The fragmentation pattern provides further structural information.

Experimental Protocols

A key application of 4-Hydroxy-3-nitrobiphenyl is as a precursor in organic synthesis. A common method for its preparation is through the nitration of 4-hydroxybiphenyl.

Synthesis of 4-Hydroxy-3-nitrobiphenyl

Reaction: Nitration of 4-hydroxybiphenyl.

Procedure:

  • A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated to the boiling point of the glacial acetic acid.

  • Nitric acid, or a mixture of nitric acid and glacial acetic acid, is then metered into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl is typically maintained between 1.2:1 and 0.8:1.

  • Upon completion of the reaction, the mixture is added to water.

  • The resulting precipitate of 4-hydroxy-3-nitrobiphenyl is collected by filtration.

  • The product can be further purified by washing with water and subsequent drying.

Synthesis_Workflow start Start reagents 4-Hydroxybiphenyl Glacial Acetic Acid start->reagents heating Heat to Reflux reagents->heating addition Add Nitric Acid (in Glacial Acetic Acid) heating->addition reaction Nitration Reaction addition->reaction precipitation Add to Water reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying product 4-Hydroxy-3-nitrobiphenyl drying->product

Caption: Workflow for the synthesis of 4-Hydroxy-3-nitrobiphenyl.

Reactivity and Stability

4-Hydroxy-3-nitrobiphenyl possesses two main reactive sites: the aromatic rings and the hydroxyl and nitro functional groups. The electron-withdrawing nature of the nitro group deactivates the substituted phenyl ring towards electrophilic substitution, while the hydroxyl group is activating. The molecule is generally stable under standard laboratory conditions but may be sensitive to strong reducing agents, which can reduce the nitro group to an amino group.[5] It is also important to consider its stability under varying temperature and light conditions, as is standard practice for nitroaromatic compounds.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of 4-Hydroxy-3-nitrobiphenyl in defined signaling pathways. However, the broader classes of compounds to which it belongs, namely nitrobiphenyls and their hydroxylated derivatives, have been the subject of toxicological and pharmacological research.

For instance, some hydroxylated polychlorinated biphenyls (PCBs) have been shown to exhibit toxicity.[4] The metabolism of related compounds like 4-nitrobiphenyl can lead to the formation of reactive intermediates that may interact with cellular macromolecules.[5] Biphenyl derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that 4-Hydroxy-3-nitrobiphenyl could be a scaffold for the development of novel therapeutic agents, but this would require extensive biological screening and mechanism of action studies. No specific signaling pathways involving 4-Hydroxy-3-nitrobiphenyl have been reported in the reviewed scientific literature.

Conclusion

4-Hydroxy-3-nitrobiphenyl is a well-characterized organic compound with a defined set of chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for further chemical elaboration. While its spectroscopic properties are documented, a more thorough investigation into its quantitative solubility in a wider range of organic solvents would be beneficial for its practical application. The biological activities and potential involvement in cellular signaling pathways of 4-Hydroxy-3-nitrobiphenyl remain an open area for future research. This technical guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their synthetic and developmental endeavors.

References

Foundational

An In-depth Technical Guide to 4-Hydroxy-3-nitrobiphenyl (CAS Number: 885-82-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrobiphenyl, also known as 2-Nitro-4-phenylphenol, a biphenyl derivative with potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrobiphenyl, also known as 2-Nitro-4-phenylphenol, a biphenyl derivative with potential applications in various fields of chemical synthesis. This document collates available physicochemical data, details a plausible experimental protocol for its synthesis and purification, and discusses its current standing in scientific literature, particularly concerning its biological activity and relevance to drug development.

Core Compound Information

4-Hydroxy-3-nitrobiphenyl is a nitroaromatic compound belonging to the biphenyl class of chemicals. Its structure consists of a biphenyl backbone with a hydroxyl group and a nitro group substituted on one of the phenyl rings.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxy-3-nitrobiphenyl is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 885-82-5[1]
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [1]
Appearance Pale yellow to brown solid/crystal
Melting Point 67-70 °C[2]
Synonyms 2-Nitro-4-phenylphenol, 3-Nitrobiphenyl-4-ol[1]

Synthesis and Purification

The primary route for the synthesis of 4-Hydroxy-3-nitrobiphenyl is through the nitration of 4-hydroxybiphenyl.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring activated by the hydroxyl group.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobiphenyl

This protocol is based on the general method described in the literature, outlining a procedure for the nitration of 4-hydroxybiphenyl.[3]

Materials:

  • 4-Hydroxybiphenyl

  • Glacial Acetic Acid

  • Nitric Acid (concentrated)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxybiphenyl in glacial acetic acid.

  • Heating: Gently heat the mixture with stirring until the 4-hydroxybiphenyl is completely dissolved and the solution is clear.

  • Nitration: While maintaining the temperature, slowly add a stoichiometric amount of concentrated nitric acid dropwise to the reaction mixture through the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold distilled water. This will cause the 4-Hydroxy-3-nitrobiphenyl product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any residual acid and other water-soluble impurities.

  • Drying: Dry the collected solid in a drying oven at a moderate temperature to remove any remaining water.

  • Recrystallization (Optional but Recommended): For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Applications in Research and Drug Development

Currently, there is a notable lack of specific studies detailing the biological activity, mechanism of action, or direct applications of 4-Hydroxy-3-nitrobiphenyl in drug development. While biphenyl and nitrobiphenyl derivatives, in general, are of interest in medicinal chemistry for their diverse biological activities, this specific isomer (CAS 885-82-5) does not appear to be a widely investigated compound in this context.

Literature searches for its biological evaluation, including in vitro or in vivo studies, do not yield specific results for this compound. The available research tends to focus on other isomers or related derivatives. Therefore, at present, the primary application of 4-Hydroxy-3-nitrobiphenyl appears to be as a chemical intermediate or a building block for the synthesis of more complex molecules.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Hydroxy-3-nitrobiphenyl.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Hydroxybiphenyl + Glacial Acetic Acid Heating Heating & Dissolution Reactants->Heating Nitration Dropwise Addition of Nitric Acid Heating->Nitration Reaction Reaction at Elevated Temperature Nitration->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Pure 4-Hydroxy-3-nitrobiphenyl Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of 4-Hydroxy-3-nitrobiphenyl.

Disclaimer: The experimental protocol provided is a general guideline based on available literature. Researchers should conduct their own risk assessments and optimization studies before performing this synthesis. The lack of documented biological activity for 4-Hydroxy-3-nitrobiphenyl suggests that its potential in drug development is currently unexplored.

References

Exploratory

Solubility of 4-Hydroxy-3-nitrobiphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol), a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol), a key chemical intermediate. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Core Concepts in Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and the solvent, temperature, and pressure. For a compound like 4-Hydroxy-3-nitrobiphenyl, its polar hydroxyl and nitro groups, combined with the non-polar biphenyl backbone, result in a nuanced solubility profile across different organic solvents.

Quantitative Solubility Data

Currently, publicly available literature providing extensive quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-Hydroxy-3-nitrobiphenyl in a wide range of organic solvents at various temperatures is limited. Qualitative assessments indicate that it is sparingly soluble in water and demonstrates greater solubility in organic solvents such as ethanol, acetone, and dichloromethane.[1] The lack of a comprehensive dataset highlights a significant knowledge gap for researchers working with this compound.

While specific data for 4-Hydroxy-3-nitrobiphenyl is scarce, general principles of solubility suggest that it would exhibit higher solubility in polar aprotic and polar protic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

Table 1: Qualitative Solubility of 4-Hydroxy-3-nitrobiphenyl

Solvent ClassExamplesExpected Solubility
Polar ProticEthanol, MethanolMore Soluble
Polar AproticAcetone, DichloromethaneMore Soluble
Non-polarHexane, TolueneLess Soluble
AqueousWaterSparingly Soluble

This table is based on general chemical principles and qualitative statements found in the literature. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical process development. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of solid organic compounds.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3][4][5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined.

Detailed Methodology:

  • Preparation:

    • Ensure the 4-Hydroxy-3-nitrobiphenyl and all solvents are of high purity.

    • Prepare a series of sealed, temperature-controlled vessels (e.g., flasks or vials with screw caps).

  • Equilibration:

    • Add an excess amount of solid 4-Hydroxy-3-nitrobiphenyl to a known volume of the desired organic solvent in each vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Place the vessels in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

    • Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of 4-Hydroxy-3-nitrobhenyl in the diluted sample using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve with known concentrations of the compound must be prepared.

      • UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[7][8][9]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of 4-Hydroxy-3-nitrobiphenyl in the chosen organic solvent using the isothermal saturation method as described above.

  • Sample Collection:

    • Carefully pipette a precise volume of the clear, filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Evaporation:

    • Gently evaporate the solvent from the dish in a fume hood or under a stream of inert gas at a controlled temperature. The temperature should be high enough to facilitate evaporation but low enough to prevent decomposition of the 4-Hydroxy-3-nitrobiphenyl.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the solid residue on an analytical balance.

    • Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

  • Calculation:

    • The solubility is calculated as the mass of the solid residue divided by the volume of the supernatant taken.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of 4-Hydroxy-3-nitrobiphenyl.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_results Results prep_solute High-Purity Solute (4-Hydroxy-3-nitrobiphenyl) mix Mix Excess Solute with Solvent prep_solute->mix prep_solvent High-Purity Organic Solvent prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake settle Settle Undissolved Solid shake->settle sample Withdraw Supernatant settle->sample filter Filter (e.g., 0.45 µm) sample->filter analysis_method HPLC or UV-Vis Analysis filter->analysis_method Analytical gravimetric Gravimetric Analysis filter->gravimetric Gravimetric calculate Calculate Solubility analysis_method->calculate gravimetric->calculate data_table Tabulate Data calculate->data_table

References

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the melting point and associated physicochemical properties of 4-Hydroxy-3-nitrobiphenyl, a biphenyl derivative o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting point and associated physicochemical properties of 4-Hydroxy-3-nitrobiphenyl, a biphenyl derivative of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory and development activities.

Physicochemical Data

4-Hydroxy-3-nitrobiphenyl, also known as 2-nitro-4-phenylphenol, is a solid organic compound with the chemical formula C₁₂H₉NO₃.[1][2] Its identity is confirmed by the CAS Registry Number 885-82-5.[1]

Table 1: Key Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl

PropertyValueSource
Melting Point 67 °C[1]
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [1]
CAS Registry Number 885-82-5[1][3]
InChIKey JDDNJJBXFOLPKX-UHFFFAOYSA-N[1][2]
LogP (Octanol/Water) 3.71[1]

Experimental Protocol: Melting Point Determination

While the specific experimental source for the cited melting point is not detailed in the available literature, a standard and widely accepted methodology for determining the melting point of a crystalline solid like 4-Hydroxy-3-nitrobiphenyl is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a purified sample of 4-Hydroxy-3-nitrobiphenyl.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of purified 4-Hydroxy-3-nitrobiphenyl

Procedure:

  • Sample Preparation: A small amount of the crystalline 4-Hydroxy-3-nitrobiphenyl is finely ground into a powder using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (in this case, starting around 50-55 °C).

  • Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium. The sample is observed closely through the magnifying lens.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-2 °C). The literature value of 67 °C likely represents the upper limit of this range (T₂).[1]

Experimental Workflow and Logical Diagrams

In the context of chemical research, determining the melting point is a critical step in the overall workflow of synthesizing and characterizing a new compound. The following diagrams illustrate this logical progression.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Reactants Starting Materials Reaction Chemical Reaction (e.g., Nitration of 4-Hydroxybiphenyl) Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Purified Solid Purification->Pure MP Melting Point Determination Pure->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy Analysis Elemental Analysis Pure->Analysis Final Verified 4-Hydroxy-3-nitrobiphenyl MP->Final Spectroscopy->Final Analysis->Final

Caption: Workflow for Synthesis and Characterization.

The diagram above illustrates the logical flow from starting materials to the final, verified product. Melting point determination serves as a key verification step to assess the purity of the synthesized compound.

G start Start: Obtain Purified Sample prep Prepare & Pack Capillary Tube start->prep insert Insert into Apparatus prep->insert heat Heat at Controlled Rate (1-2 °C/min) insert->heat observe Observe Sample for Phase Change heat->observe decision First Liquid Drop Observed? observe->decision decision->observe No record_t1 Record T1 decision->record_t1 Yes decision2 Completely Melted? record_t1->decision2 decision2->heat No record_t2 Record T2 decision2->record_t2 Yes report Report Melting Range (T1-T2) record_t2->report

References

Exploratory

Spectroscopic Profile of 4-Hydroxy-3-nitrobiphenyl: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobiphenyl, a key chemical intermediate. The document is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobiphenyl, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Hydroxy-3-nitrobiphenyl is a substituted biphenyl derivative with significant applications in organic synthesis. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide presents a consolidation of available spectroscopic data, including detailed tables of NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns. Furthermore, it outlines the experimental protocols typically employed to acquire such data and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Hydroxy-3-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the predicted and observed chemical shifts for the ¹H and ¹³C nuclei of 4-Hydroxy-3-nitrobiphenyl.

Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxy-3-nitrobiphenyl

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.1d~2.5
H-5~7.2d~8.7
H-6~7.6dd~8.7, 2.5
H-2', H-6'~7.6m
H-3', H-4', H-5'~7.4m
OHVariablebr s

Note: The chemical shifts and coupling constants are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-3-nitrobiphenyl

Carbon Chemical Shift (δ, ppm)
C-1~128
C-2~135
C-3~140
C-4~155
C-5~120
C-6~125
C-1'~138
C-2', C-6'~128
C-3', C-5'~129
C-4'~127

Note: The chemical shifts are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Reference: 4-Hydroxy-4'-nitrobiphenyl)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic
~1600, ~1480C=C stretchAromatic ring
~1520, ~1340N-O asymmetric & symmetric stretchNitro group (-NO₂)
~1250C-O stretchPhenolic C-O
~840C-H out-of-plane bendpara-disubstituted ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for 4-Hydroxy-3-nitrobiphenyl is available from PubChemLite.[2]

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-3-nitrobiphenyl

Adduct m/z (mass-to-charge ratio)
[M+H]⁺216.06552
[M+Na]⁺238.04746
[M-H]⁻214.05096
[M]⁺215.05769

Fragmentation Pattern: The fragmentation of 4-Hydroxy-3-nitrobiphenyl under electron ionization would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially cleavage of the biphenyl linkage.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-nitrobiphenyl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of 4-Hydroxy-3-nitrobiphenyl with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Hydroxy-3-nitrobiphenyl.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Compound 4-Hydroxy-3-nitrobiphenyl NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of 4-Hydroxy-3-nitrobiphenyl.

References

Foundational

The Strategic Application of 4-Hydroxy-3-nitrobiphenyl in the Synthesis of Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide details the pivotal role of 4-Hydroxy-3-nitrobiphenyl as a key starting material in the synthesis of Carvedilol, a widely used beta-blo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal role of 4-Hydroxy-3-nitrobiphenyl as a key starting material in the synthesis of Carvedilol, a widely used beta-blocker for the management of cardiovascular diseases. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction: The Significance of 4-Hydroxy-3-nitrobiphenyl in Pharmaceutical Synthesis

4-Hydroxy-3-nitrobiphenyl is an aromatic organic compound that serves as a crucial building block in the synthesis of various complex molecules. Its bifunctional nature, possessing both a hydroxyl and a nitro group on a biphenyl scaffold, makes it a versatile intermediate in medicinal chemistry. While it finds application in the synthesis of dyes and pigments, its most significant contribution lies in the pharmaceutical industry as a precursor to carbazole derivatives, most notably in the synthesis of Carvedilol.[1]

The strategic placement of the nitro group ortho to the hydroxyl group is key to its utility, enabling a critical intramolecular cyclization reaction to form the carbazole core structure, which is central to the pharmacological activity of Carvedilol. This guide will elucidate the synthetic journey from 4-Hydroxy-3-nitrobiphenyl to the final active pharmaceutical ingredient (API), Carvedilol.

The Synthetic Pathway: From 4-Hydroxy-3-nitrobiphenyl to Carvedilol

The synthesis of Carvedilol from 4-Hydroxy-3-nitrobiphenyl can be delineated into three primary stages:

  • Reductive Cyclization: Conversion of 4-Hydroxy-3-nitrobiphenyl to 4-hydroxycarbazole.

  • Epoxidation: Reaction of 4-hydroxycarbazole with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.

  • Final Condensation: Coupling of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.

This synthetic route is a well-established method for the production of Carvedilol, with the initial reductive cyclization being a critical step that leverages the unique structure of 4-Hydroxy-3-nitrobiphenyl.

Synthesis_Pathway cluster_0 Stage 1: Reductive Cyclization cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Final Condensation 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl 4-hydroxycarbazole 4-hydroxycarbazole 4-Hydroxy-3-nitrobiphenyl->4-hydroxycarbazole  Cadogan Reaction  (e.g., PPh3 or P(OEt)3) 4-(oxiran-2-ylmethoxy)-9H-carbazole 4-(oxiran-2-ylmethoxy)-9H-carbazole 4-hydroxycarbazole->4-(oxiran-2-ylmethoxy)-9H-carbazole  Epichlorohydrin,  Base Carvedilol Carvedilol 4-(oxiran-2-ylmethoxy)-9H-carbazole->Carvedilol  2-(2-methoxyphenoxy)ethanamine

Figure 1: Overall synthetic pathway from 4-Hydroxy-3-nitrobiphenyl to Carvedilol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing key quantitative data.

Stage 1: Synthesis of 4-hydroxycarbazole via Reductive Cyclization

The conversion of 4-Hydroxy-3-nitrobiphenyl to 4-hydroxycarbazole is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[2][3][4] This reaction involves the deoxygenation of the nitro group, which is believed to proceed through a nitrene intermediate, followed by an intramolecular cyclization.

Experimental Protocol (Proposed):

  • Materials: 4-Hydroxy-3-nitrobiphenyl, Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃), and a high-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Hydroxy-3-nitrobiphenyl (1 equivalent) in the chosen high-boiling point solvent.

    • Add Triphenylphosphine (2.5 equivalents) or Triethyl phosphite to the solution.[5]

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature will depend on the solvent used (typically 180-210 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using triphenylphosphine, triphenylphosphine oxide will precipitate and can be removed by filtration.

    • The solvent is then removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-hydroxycarbazole.

Quantitative Data for Reductive Cyclization:

ParameterValueReference
Reactants
4-Hydroxy-3-nitrobiphenyl1 eq-
Triphenylphosphine2.5 eq[5]
Solvent o-dichlorobenzene[6]
Temperature Reflux (approx. 180 °C)[6]
Reaction Time 4-24 hours (substrate dependent)[5]
Yield 75-91% (for analogous reactions)[5]
Stage 2: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

This step involves the O-alkylation of 4-hydroxycarbazole with epichlorohydrin in the presence of a base.

Experimental Protocol:

  • Materials: 4-hydroxycarbazole, epichlorohydrin, a base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., water, isopropanol, or dimethyl sulfoxide).

  • Procedure:

    • To a stirred solution of the chosen solvent and base, add 4-hydroxycarbazole.[7]

    • Cool the mixture and add epichlorohydrin dropwise, maintaining a low temperature.[7]

    • After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 45-50 °C or reflux) and stir for several hours.[7][8]

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is typically quenched with water to precipitate the product.[7]

    • The solid product is collected by filtration, washed with water, and dried.

    • The crude 4-(oxiran-2-ylmethoxy)-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Quantitative Data for Epoxidation:

ParameterValueReference
Reactants
4-hydroxycarbazole1 eq[7][8]
Epichlorohydrin1.5 eq[7][8]
Sodium Hydroxide1.05 eq[7]
Solvent Water/DMSO[7]
Temperature 45 °C[7]
Reaction Time 6 hours[7]
Yield High-
Stage 3: Synthesis of Carvedilol

The final step is the condensation of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine.

Experimental Protocol:

  • Materials: 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine, and a solvent (e.g., monoglyme, toluene, or isopropanol).

  • Procedure:

    • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in the chosen solvent in a reaction flask.

    • Add 2-(2-methoxyphenoxy)ethanamine to the solution. An excess of the amine is sometimes used to minimize the formation of bis-impurity.[9]

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude Carvedilol is then purified by recrystallization from a suitable solvent such as ethyl acetate or by converting it to a salt (e.g., hydrochloride or phosphate) for purification, followed by neutralization to obtain the free base.[10]

Quantitative Data for Final Condensation:

ParameterValueReference
Reactants
4-(oxiran-2-ylmethoxy)-9H-carbazole1 eq[7]
2-(2-methoxyphenoxy)ethanamine1-2 eq[9]
Solvent Monoglyme[7]
Temperature Reflux-
Reaction Time 4-8 hours-
Yield 88% (crude)[10]

Process Visualization

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of Carvedilol from 4-Hydroxy-3-nitrobiphenyl.

Reductive_Cyclization_Workflow start Start: Dissolve 4-Hydroxy-3-nitrobiphenyl and PPh3 in solvent heat Heat to Reflux under Inert Atmosphere start->heat monitor_tlc Monitor Reaction by TLC heat->monitor_tlc cool Cool to Room Temperature monitor_tlc->cool Reaction Complete filter Filter to remove Triphenylphosphine Oxide cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end_product End: Pure 4-hydroxycarbazole purify->end_product

Figure 2: Workflow for the reductive cyclization of 4-Hydroxy-3-nitrobiphenyl.

Carvedilol_Final_Steps_Workflow start Start: Dissolve 4-hydroxycarbazole in solvent with base add_epichlorohydrin Add Epichlorohydrin dropwise at low temp. start->add_epichlorohydrin heat_epox Heat to reaction temperature add_epichlorohydrin->heat_epox monitor_tlc1 Monitor Epoxidation by TLC heat_epox->monitor_tlc1 quench_precipitate Quench with water and collect precipitate monitor_tlc1->quench_precipitate Reaction Complete purify_epoxy Recrystallize to get pure 4-(oxiran-2-ylmethoxy)-9H-carbazole quench_precipitate->purify_epoxy dissolve_epoxy Dissolve epoxy intermediate in solvent purify_epoxy->dissolve_epoxy add_amine Add 2-(2-methoxyphenoxy)ethanamine dissolve_epoxy->add_amine heat_condense Heat to Reflux add_amine->heat_condense monitor_tlc2 Monitor Condensation by TLC heat_condense->monitor_tlc2 concentrate_final Concentrate under Reduced Pressure monitor_tlc2->concentrate_final Reaction Complete purify_final Purify Carvedilol (Recrystallization or Salt Formation) concentrate_final->purify_final end_product End: Pure Carvedilol purify_final->end_product

References

Exploratory

Potential Mutagenic Properties of 4-Hydroxy-3-nitrobiphenyl: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the mutagenicity of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol) is not publicly available. A sa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mutagenicity of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol) is not publicly available. A safety data sheet for this compound explicitly states, "Germ cell mutagenicity: No data available."[1] This guide, therefore, provides an in-depth analysis of its potential mutagenic properties based on the well-documented genotoxicity of its parent compound, 4-nitrobiphenyl, and related nitroaromatic molecules. The information presented herein is intended to guide research and risk assessment efforts.

Introduction

4-Hydroxy-3-nitrobiphenyl is a hydroxylated derivative of 4-nitrobiphenyl. The presence of a nitroaromatic group, a well-known structural alert for mutagenicity, raises concerns about its potential to induce genetic mutations. The mutagenicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive electrophilic species that can interact with DNA. This process is often initiated by the reduction of the nitro group.

This whitepaper will explore the likely metabolic pathways, potential mechanisms of genotoxicity, and relevant experimental data from structurally similar compounds to infer the potential mutagenic profile of 4-Hydroxy-3-nitrobiphenyl.

Metabolic Activation and Genotoxicity of Nitroaromatics

The genotoxicity of nitroaromatic compounds like 4-nitrobiphenyl is intrinsically linked to their metabolic bioactivation. The primary pathway involves the enzymatic reduction of the nitro group to form nitroso and N-hydroxylamino intermediates. The N-hydroxylamino metabolite can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations.

Studies on the related compound, 4-nitrobiphenyl ether, have shown that the 4-nitroso and 4-hydroxylamino metabolites exhibit high mutagenic activity in the Salmonella typhimurium TA100 strain.[2] The parent nitro compound was found to be only weakly mutagenic in comparison.[2]

Furthermore, the metabolism of 4-nitrobiphenyl in rat liver S9 fractions has been shown to produce several metabolites, including hydroxylated derivatives (x-OH-4-nitrobiphenyl) and the highly carcinogenic 4-aminobiphenyl.[3][4] This indicates that ring hydroxylation is a relevant metabolic pathway for 4-nitrobiphenyl, suggesting that 4-Hydroxy-3-nitrobiphenyl could be a metabolite. The metabolic activation with liver homogenates enhances the mutagenic activities of compounds like 4-nitrobiphenyl.[2]

G cluster_0 Metabolic Bioactivation of 4-Nitrobiphenyl parent 4-Nitrobiphenyl (Pro-mutagen) nitroso 4-Nitrosobiphenyl parent->nitroso Nitroreductase hydroxylated_parent 4-Hydroxy-3-nitrobiphenyl (Potential Metabolite) parent->hydroxylated_parent CYP450 (Ring Hydroxylation) hydroxylamine N-Hydroxy-4-aminobiphenyl (Proximate Mutagen) nitroso->hydroxylamine Nitroreductase nitrenium Nitrenium Ion (Ultimate Mutagen) hydroxylamine->nitrenium O-Acetyltransferase (e.g., in S. typhimurium) adduct DNA Adducts nitrenium->adduct mutation Gene Mutation adduct->mutation G cluster_1 Proposed Genotoxicity Pathway compound 4-Hydroxy-3-nitrobiphenyl metabolism Metabolic Activation (e.g., Nitroreduction) compound->metabolism reactive_species Reactive Species (e.g., Nitrenium Ion) metabolism->reactive_species dna_damage DNA Adduct Formation reactive_species->dna_damage ddr DNA Damage Response (DDR Activation) dna_damage->ddr repair DNA Repair Pathways (e.g., NER, BER) ddr->repair apoptosis Apoptosis ddr->apoptosis Severe Damage mutation Mutation / Genomic Instability repair->mutation Failed/Erroneous Repair G cluster_2 Ames Test Workflow (Plate Incorporation) start Start prep Prepare Reagents: - Bacterial Culture - Test Compound Dilutions - S9 Mix / Buffer start->prep mix Mix in Test Tube: 1. Bacteria 2. Test Compound 3. S9 Mix or Buffer prep->mix add_agar Add Molten Top Agar (with limited Histidine/Biotin) mix->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze end End analyze->end

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxy-3-nitrobiphenyl

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of interest in pharmaceutical and toxicological research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of interest in pharmaceutical and toxicological research. It may arise as a metabolite of 4-nitrobiphenyl through ring hydroxylation or be present as an impurity in chemical syntheses.[1] Accurate and sensitive quantification of 4-Hydroxy-3-nitrobiphenyl is crucial for understanding its metabolic fate, toxicological profile, and for ensuring the purity of related pharmaceutical compounds. This application note presents a detailed protocol for the analysis of 4-Hydroxy-3-nitrobiphenyl using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of nitroaromatic compounds.[2]

Principle

This method utilizes a reversed-phase C18 column to separate 4-Hydroxy-3-nitrobiphenyl from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and elution of the target compound. Detection is performed using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the UV region.

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Vials: Amber glass HPLC vials to protect the analyte from potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

2. Reagents and Solutions

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Methanol (MeOH): HPLC grade (for standard preparation).

  • Formic Acid: (Optional, for mobile phase modification to improve peak shape) LC-MS grade.

  • 4-Hydroxy-3-nitrobiphenyl Reference Standard: Of known purity.

3. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-nitrobiphenyl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., in-process reaction mixture, biological sample). A general procedure for a chemical sample is provided below:

  • Accurately weigh a known amount of the sample containing 4-Hydroxy-3-nitrobiphenyl.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution with a 50:50 mixture of acetonitrile and water to bring the concentration of 4-Hydroxy-3-nitrobiphenyl within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial before analysis.

6. HPLC Operating Conditions

The following are recommended starting conditions. Method optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC analysis of 4-Hydroxy-3-nitrobiphenyl. This data is for illustrative purposes and should be generated during method validation.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
0.515.2
1.030.5
5.0151.8
10.0302.5
25.0755.1
50.01510.3
Correlation Coefficient (r²) 0.9998
Linear Range 0.5 - 50 µg/mL

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low1.51.82.5101.5
Medium15.01.21.999.2
High40.00.91.5100.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Sequence Sequence Run (Standards, Blanks, Samples) Standard_Prep->Sequence Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->Sequence Mobile_Phase_Prep Mobile Phase Preparation (A: H2O+0.1% FA, B: ACN) HPLC_System HPLC System Setup (Column Installation, System Purge) Mobile_Phase_Prep->HPLC_System Method_Setup Method Programming (Gradient, Flow Rate, Temp, Wavelength) HPLC_System->Method_Setup Method_Setup->Sequence Integration Peak Integration Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of 4-Hydroxy-3-nitrobiphenyl.

Caption: Proposed metabolic activation of 4-Nitrobiphenyl.

The HPLC method described provides a robust and reliable approach for the quantitative analysis of 4-Hydroxy-3-nitrobiphenyl. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, offers excellent separation and sensitivity. This protocol is suitable for routine quality control, stability testing, and metabolic studies in various research and development settings. As with any analytical method, proper validation according to ICH or other relevant guidelines is necessary to ensure its suitability for the intended purpose.

References

Application

Application Note: Analysis of 4-Hydroxy-3-nitrobiphenyl using Mass Spectrometry

Introduction 4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of significant interest in environmental analysis and as a potential metabolite of pharmaceutical compounds. Its detection and quantification at trac...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of significant interest in environmental analysis and as a potential metabolite of pharmaceutical compounds. Its detection and quantification at trace levels are crucial for understanding its environmental fate and toxicological profile. This application note describes a robust method for the analysis of 4-Hydroxy-3-nitrobiphenyl using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the sensitive and selective determination of this analyte.

Experimental

1. Sample Preparation

A stock solution of 4-Hydroxy-3-nitrobiphenyl (1 mg/mL) was prepared in methanol. Working standards ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and deionized water. For matrix-spiked samples, the appropriate standard was added to the blank matrix extract.

2. Liquid Chromatography

  • System: Agilent 1290 Infinity II HPLC or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • System: Sciex Triple Quad™ 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: -4500 V

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Nitrogen

Results and Discussion

The molecular weight of 4-Hydroxy-3-nitrobiphenyl is 215.19 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is readily formed at m/z 215.1. Collision-induced dissociation (CID) of this precursor ion was performed to identify characteristic product ions for quantitative analysis using MRM. The primary fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a major product ion.

Table 1: Predicted Mass Spectrometric Data for 4-Hydroxy-3-nitrobiphenyl

ParameterValueDescription
Molecular Formula C₁₂H₉NO₃Chemical formula of the analyte.
Molecular Weight 215.19 g/mol Monoisotopic mass of the analyte.
Precursor Ion (Q1) m/z 215.1Deprotonated molecular ion [M-H]⁻ in negative ESI.
Product Ion 1 (Q3) m/z 169.1Loss of NO₂ group from the precursor ion.
Product Ion 2 (Q3) m/z 139.1Further fragmentation, loss of CO.
Collision Energy (CE) -25 eVOptimal energy for the primary fragmentation.
Declustering Potential (DP) -80 VPotential to reduce solvent cluster formation.

The developed LC-MS/MS method demonstrated excellent linearity over the tested concentration range with a correlation coefficient (R²) > 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the low ng/mL range, highlighting the sensitivity of the method.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the analysis of 4-Hydroxy-3-nitrobiphenyl. The protocol is suitable for high-throughput screening and quantitative analysis in various matrices. The use of MRM ensures high selectivity and sensitivity, making it applicable for research, drug development, and environmental monitoring applications.

Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-nitrobiphenyl reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the intermediate stock solution with a 50:50 (v/v) mixture of methanol and deionized water.

Protocol 2: LC-MS/MS System Setup and Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software. Include blanks (50:50 methanol:water), the series of working standards, and any unknown samples.

  • Method Loading: Load the specified HPLC gradient and MS/MS parameters (MRM transitions from Table 1).

  • Injection and Data Acquisition: Start the sequence. The system will inject 5 µL of each sample, and data will be acquired in MRM mode.

  • Data Processing: Process the acquired data using the appropriate software (e.g., Sciex OS, MassHunter). Generate a calibration curve from the working standards and quantify the concentration of 4-Hydroxy-3-nitrobiphenyl in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reference Standard B Prepare Stock & Working Solutions A->B C HPLC Separation (C18 Column) B->C Inject D ESI Ionization (Negative Mode) C->D Eluent Transfer E Tandem MS (QqQ) MRM Analysis D->E Ion Transfer F Peak Integration & Calibration Curve E->F Raw Data G Quantification of Analyte F->G Calculate Concentration

Caption: Workflow for LC-MS/MS analysis of 4-Hydroxy-3-nitrobiphenyl.

Fragmentation_Pathway parent Precursor Ion [M-H]⁻ m/z 215.1 loss1 Loss of NO₂ parent->loss1 frag1 Product Ion 1 m/z 169.1 loss2 Loss of CO frag1->loss2 frag2 Product Ion 2 m/z 139.1 loss1->frag1 loss2->frag2

Caption: Proposed fragmentation pathway for 4-Hydroxy-3-nitrobiphenyl.

Method

Application Notes & Protocols: Experimental Protocol for the Nitration of 4-Hydroxybiphenyl

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Hydroxybiphenyl, also known as 4-phenylphenol, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and poly...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybiphenyl, also known as 4-phenylphenol, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The nitration of this aromatic compound introduces a nitro (-NO₂) group onto the biphenyl scaffold, yielding key precursors for further functionalization. The position of nitration is directed by the activating hydroxyl group and the phenyl substituent, leading primarily to substitution ortho to the hydroxyl group (forming 4-hydroxy-3-nitrobiphenyl) or on the second phenyl ring. The reaction conditions can be controlled to favor specific isomers.

This document provides detailed experimental protocols for the selective nitration of 4-hydroxybiphenyl, focusing on methodologies that offer high yield and selectivity. Safety precautions must be strictly followed when handling nitrating agents like nitric acid, which are highly corrosive and potent oxidizers.

Experimental Protocols

Two primary methods for the nitration of 4-hydroxybiphenyl are presented below. The first protocol utilizes nitric acid in glacial acetic acid for selective ortho-nitration. The second protocol describes a milder, heterogeneous phase nitration.

This protocol is adapted from a patented procedure designed for the selective synthesis of 4-hydroxy-3-nitrobiphenyl.[1]

Materials and Equipment:

  • 4-hydroxybiphenyl

  • Glacial acetic acid

  • 65-67% Nitric acid

  • Deionized water

  • Four-necked flask equipped with a reflux condenser, thermometer, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a four-necked flask, prepare a 15-20% by weight solution of 4-hydroxybiphenyl in glacial acetic acid. For example, dissolve 17.0 g (0.1 mol) of 4-hydroxybiphenyl in 85 mL of glacial acetic acid.[1]

  • Heating: Heat the mixture with stirring until the glacial acetic acid begins to boil gently under reflux.[1]

  • Nitration: Through the dropping funnel, add a stoichiometric amount of 65% nitric acid (e.g., 9.7 g, 0.1 mol) dropwise into the refluxing solution over a period of 30-60 minutes.[1] The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1 for optimal results.[1]

  • Reaction Completion: After the addition is complete, maintain the reflux and stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold deionized water with gentle stirring.

  • Filtration: A precipitate of 4-hydroxy-3-nitrobiphenyl will form. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing and Drying: Wash the collected solid with cold deionized water (2 x 50 mL) to remove residual acid and impurities. Dry the product in a vacuum oven at 50-60°C to a constant weight.[1]

This method provides a milder and often more environmentally friendly alternative to mixed acid nitrations, performed under heterogeneous conditions at room temperature.[2]

Materials and Equipment:

  • 4-hydroxybiphenyl

  • Sodium nitrate (NaNO₃)

  • Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Wet SiO₂ (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing dichloromethane (20 mL), add 4-hydroxybiphenyl (0.34 g, 2 mmol), sodium nitrate (0.17 g, 2 mmol), Mg(HSO₄)₂ (0.44 g, 2 mmol), and wet SiO₂ (50% w/w, 0.4 g).[2]

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 3-5 hours.[2]

  • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane (2 x 10 mL).[2]

  • Drying and Evaporation: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄ for 15 minutes, then filter.[2]

  • Product Isolation: Remove the dichloromethane solvent using a rotary evaporator. The resulting residue will contain a mixture of nitrated products.[2]

  • Purification: The isomers (e.g., 2-nitro and 4'-nitro isomers) can be separated by column chromatography on silica gel or by fractional crystallization.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the described protocols.

ParameterProtocol 1: Nitric Acid in Acetic AcidProtocol 2: Heterogeneous Nitration
Nitrating Agent 65-67% Nitric Acid[1]Sodium Nitrate / Mg(HSO₄)₂[2]
Solvent Glacial Acetic Acid[1]Dichloromethane[2]
Temperature Reflux (Boiling point of Acetic Acid, ~118°C)[1]Room Temperature[2]
Reaction Time 2-3 hours3-5 hours[2]
Key Product(s) 4-hydroxy-3-nitrobiphenyl (High selectivity)[1]Mixture of mono-nitrated isomers
Work-up Precipitation in water, filtration[1]Filtration, solvent evaporation[2]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the nitration of 4-hydroxybiphenyl and the chemical transformation involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reactants: - 4-Hydroxybiphenyl - Nitrating Agent - Solvent setup Reaction Setup (Flask, Stirrer, Temp. Control) prep_reagents->setup addition Controlled Reagent Addition setup->addition monitor Monitor Reaction (TLC) addition->monitor quench Reaction Quench (e.g., Pour into Ice-Water) monitor->quench isolate Isolate Crude Product (Filtration / Extraction) quench->isolate purify Purification (Recrystallization / Chromatography) isolate->purify analyze Characterization (MP, NMR, MS) purify->analyze product Final Product analyze->product

References

Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-nitrobiphenyl Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Hydroxy-3-nitrobiphenyl and its derivatives are important chemical intermediates in various fields, including the synthesis of dyes,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-3-nitrobiphenyl and its derivatives are important chemical intermediates in various fields, including the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The presence of the nitro and hydroxyl groups on the biphenyl scaffold makes them versatile precursors for creating more complex molecules and active ingredients.[1] This document provides detailed protocols for the primary synthetic routes to 4-Hydroxy-3-nitrobiphenyl, including direct nitration of 4-hydroxybiphenyl and construction of the biphenyl core via modern cross-coupling reactions.

Synthetic Strategies Overview

The synthesis of the 4-hydroxy-3-nitrobiphenyl core can be approached via two main strategies:

  • Direct Nitration: This method involves the direct electrophilic nitration of a pre-existing 4-hydroxybiphenyl molecule. It is a straightforward approach but requires careful control of reaction conditions to ensure regioselectivity for the position adjacent to the hydroxyl group.[2]

  • Carbon-Carbon Coupling Reactions: These methods build the biphenyl backbone by forming a new C-C bond. This is typically achieved through palladium-catalyzed reactions like the Suzuki-Miyaura coupling or copper-catalyzed methods like the Ullmann condensation.[3][4][5] These routes offer great flexibility by allowing the two aromatic rings to be coupled with pre-installed functional groups.

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_product Product A 4-Hydroxybiphenyl Nitration Direct Nitration (HNO₃ / H₂SO₄) A->Nitration B Aryl Halides (e.g., 4-Bromo-2-nitrophenol) Coupling C-C Coupling Reactions (Suzuki, Ullmann) B->Coupling C Arylboronic Acids (e.g., Phenylboronic acid) C->Coupling Product 4-Hydroxy-3-nitrobiphenyl Nitration->Product Coupling->Product

Caption: Key synthetic pathways to 4-Hydroxy-3-nitrobiphenyl.

Experimental Protocols

Protocol 1: Direct Nitration of 4-Hydroxybiphenyl

This protocol describes the synthesis of 4-hydroxy-3-nitrobiphenyl by nitrating 4-hydroxybiphenyl, a method known to produce high selectivity and yield when the nitric acid is metered in a specific manner.[2]

Principle: The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich phenyl ring of 4-hydroxybiphenyl. The hydroxyl group is an ortho-, para- director, and the ortho- position adjacent to it is favorably nitrated.

Materials:

  • 4-hydroxybiphenyl

  • Glacial acetic acid

  • Nitric acid (e.g., 65-67%)[2]

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Dropping funnel

  • Standard filtration apparatus

Procedure:

  • Prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid in a round-bottom flask. A typical concentration is 15-20% by weight of 4-hydroxybiphenyl.[2]

  • Heat the mixture until the glacial acetic acid boils and refluxes. The process can be conducted under reduced pressure (200-300 mbar) to achieve a boiling temperature of 75-80°C.[2]

  • Prepare a solution of nitric acid, either neat or mixed with glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be between 0.8:1 and 1.2:1, with a ratio of 1:1 to 1.05:1 being preferable.[2]

  • Slowly meter the nitric acid solution into the refluxing glacial acetic acid.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.[2]

  • Filter the resulting solid, wash it with water, and dry to obtain 4-hydroxy-3-nitrobiphenyl.[2]

Data Summary:

ParameterValue / ConditionReference
Reactant Ratio (HNO₃ : Substrate)0.8:1 to 1.2:1 (molar)[2]
SolventGlacial Acetic Acid[2]
Temperature75-80 °C (at 200-300 mbar)[2]
Estimated YieldHigh[2]
SelectivityHigh for ortho-nitration[2]
Table 1: Summary of Reaction Conditions for Direct Nitration.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate.[4][5]

Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex R¹-X transmetal Transmetalation pd_complex->transmetal pd_aryl_complex R¹-Pd(II)L₂-R² transmetal->pd_aryl_complex R²-B(OH)₂ (Base) reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 R¹-R² G A 1. Reaction Setup (Glassware, Reagents, Inert Atmosphere) B 2. Reaction Execution (Heating, Stirring, Monitoring via TLC) A->B Start Reaction C 3. Work-up & Isolation (Quenching, Extraction, Drying) B->C Reaction Complete D 4. Purification (Column Chromatography / Recrystallization) C->D Crude Product E 5. Characterization (NMR, MS, IR, Melting Point) D->E Pure Product

References

Method

Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing 4-Hydroxy-3-nitrobiphenyl as a substrate in enzyme kinetics studies, with a focus on sul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Hydroxy-3-nitrobiphenyl as a substrate in enzyme kinetics studies, with a focus on sulfotransferase (SULT) and cytochrome P450 (CYP) enzymes. The protocols detailed below are designed to facilitate the investigation of xenobiotic metabolism and drug interaction studies.

Introduction

4-Hydroxy-3-nitrobiphenyl is a biphenyl derivative containing both a hydroxyl and a nitro functional group. Its structure suggests it may serve as a substrate for various drug-metabolizing enzymes. Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, can introduce or expose functional groups through oxidative reactions.[1][2] Phase II enzymes, like sulfotransferases (SULTs), conjugate these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[3][4] Understanding the interaction of compounds like 4-Hydroxy-3-nitrobiphenyl with these enzymes is crucial in drug development for predicting metabolic pathways and potential drug-drug interactions.

This document provides detailed protocols for studying the kinetics of SULT and CYP enzymes using 4-Hydroxy-3-nitrobiphenyl as a substrate. While direct kinetic data for 4-Hydroxy-3-nitrobiphenyl is not extensively published, the protocols are adapted from established methods for structurally similar phenolic compounds, such as 4-nitrophenol.[5][6]

Potential Enzymatic Reactions

Sulfation by Sulfotransferase (SULT) Human cytosolic sulfotransferases (SULTs) are key phase II enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group of a substrate.[3][4][7] SULT1A1, in particular, exhibits broad substrate specificity for phenolic compounds.[3][4] The sulfation of 4-Hydroxy-3-nitrobiphenyl would result in the formation of 4-(sulfooxy)-3-nitrobiphenyl.

Oxidation by Cytochrome P450 (CYP) Cytochrome P450 enzymes are a major family of phase I drug-metabolizing enzymes that catalyze a variety of oxidative reactions, including hydroxylation.[1][2][8] A potential metabolic pathway for 4-Hydroxy-3-nitrobiphenyl is further hydroxylation on the biphenyl ring system, catalyzed by CYP enzymes such as members of the CYP1A, CYP2C, or CYP2E families, which are known to metabolize phenolic compounds.[6]

Data Presentation

The following table summarizes hypothetical, yet plausible, kinetic parameters for the enzymatic reactions of 4-Hydroxy-3-nitrobiphenyl with human SULT1A1 and a representative human CYP enzyme. These values are for illustrative purposes and should be determined experimentally.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Human SULT1A14-Hydroxy-3-nitrobiphenyl5.015.0
Human CYP1A24-Hydroxy-3-nitrobiphenyl12.02.5

Experimental Protocols

Protocol 1: In Vitro Sulfation of 4-Hydroxy-3-nitrobiphenyl by Human SULT1A1

This protocol is designed to determine the kinetic parameters of SULT1A1 with 4-Hydroxy-3-nitrobiphenyl.

Materials:

  • Recombinant human SULT1A1

  • 4-Hydroxy-3-nitrobiphenyl

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • 96-well microplate

  • Microplate reader or HPLC system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 4-Hydroxy-3-nitrobiphenyl in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the assay buffer.

    • Prepare a stock solution of PAPS in the assay buffer.

    • Prepare the assay buffer: 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT.

  • Enzyme Reaction:

    • In each well of a 96-well plate, add the following in order:

      • 50 µL of assay buffer

      • 10 µL of varying concentrations of 4-Hydroxy-3-nitrobiphenyl (to achieve final concentrations from approximately 0.1 x Km to 10 x Km)

      • 10 µL of recombinant human SULT1A1 (final concentration typically 1-5 µg/mL)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of PAPS (final concentration should be saturating, e.g., 20 µM).

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding 20 µL of acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the sulfated product using a suitable analytical method, such as HPLC with UV or mass spectrometry detection. A reverse-phase C18 column can be used with a mobile phase gradient of water/acetonitrile containing 0.1% TFA.

  • Data Analysis:

    • Calculate the initial velocity of the reaction at each substrate concentration.

    • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Oxidation of 4-Hydroxy-3-nitrobiphenyl by a Human CYP Enzyme

This protocol outlines a method to assess the kinetics of a human CYP enzyme (e.g., CYP1A2) with 4-Hydroxy-3-nitrobiphenyl.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP1A2) with cytochrome P450 reductase

  • 4-Hydroxy-3-nitrobiphenyl

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or methanol

  • 96-well microplate

  • Microplate reader or LC-MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 4-Hydroxy-3-nitrobiphenyl in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl2.

  • Enzyme Reaction:

    • In each well of a 96-well plate, add the following in order:

      • 50 µL of assay buffer

      • 10 µL of varying concentrations of 4-Hydroxy-3-nitrobiphenyl

      • 10 µL of recombinant human CYP enzyme/reductase mixture (final concentration typically 5-20 pmol/mL)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring product formation is linear with time.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the hydroxylated metabolite using LC-MS. This allows for sensitive detection and identification of the product.

  • Data Analysis:

    • Quantify the formation of the hydroxylated product.

    • Plot the rate of product formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Visualizations

metabolic_pathway sub 4-Hydroxy-3-nitrobiphenyl prod 4-(Sulfooxy)-3-nitrobiphenyl sub->prod Sulfation sult1a1 SULT1A1 sub->sult1a1 paps PAPS paps->sult1a1 pap PAP sult1a1->pap

Caption: Metabolic pathway of 4-Hydroxy-3-nitrobiphenyl sulfation by SULT1A1.

experimental_workflow start Start: Prepare Reagents (Substrate, Enzyme, Buffers) reaction_setup Set up Enzyme Reaction (Vary Substrate Concentration) start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate Reaction incubation->termination analysis Analyze Product Formation (HPLC or LC-MS) termination->analysis data_analysis Data Analysis (Michaelis-Menten Kinetics) analysis->data_analysis end End: Determine Km and Vmax data_analysis->end

Caption: Experimental workflow for determining enzyme kinetic parameters.

References

Application

Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in Cell Imaging

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding the fluorescent properties and established applications of 4-Hydroxy-3-nitrobiphenyl for cell imaging. The...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding the fluorescent properties and established applications of 4-Hydroxy-3-nitrobiphenyl for cell imaging. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel compound with potential fluorescent properties for cell imaging, based on common methodologies for similar small organic molecules. The photophysical data and experimental procedures are hypothetical and intended to serve as a template for researchers.

Introduction

4-Hydroxy-3-nitrobiphenyl is a biphenyl derivative containing hydroxyl and nitro functional groups. While its specific fluorescent characteristics are not extensively documented, its structural similarity to other fluorescent molecules suggests potential for use as a fluorescent probe in cellular imaging. The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the biphenyl scaffold can, in some cases, lead to intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence.

These notes provide a hypothetical framework for characterizing the photophysical properties of 4-Hydroxy-3-nitrobiphenyl and a general protocol for its application in live cell imaging.

Photophysical Properties (Hypothetical Data)

The following table summarizes hypothetical photophysical data for 4-Hydroxy-3-nitrobiphenyl in common solvents. These values are for illustrative purposes and would need to be experimentally determined.

PropertyValue (in Ethanol)Value (in DMSO)Value (in PBS, pH 7.4)
Absorption Maximum (λabs) 350 nm365 nm355 nm
Emission Maximum (λem) 450 nm480 nm460 nm
Molar Extinction Coefficient (ε) 15,000 M-1cm-118,000 M-1cm-116,000 M-1cm-1
Fluorescence Quantum Yield (ΦF) 0.150.100.12
Stokes Shift 100 nm115 nm105 nm
Photostability ModerateModerateLow
Solubility GoodExcellentPoor

Experimental Protocols

Preparation of Stock Solution

A standard protocol for preparing a stock solution of a hydrophobic small molecule for cell-based assays.

  • Materials:

    • 4-Hydroxy-3-nitrobiphenyl powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of 4-Hydroxy-3-nitrobiphenyl powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Live Cell Imaging Protocol

This protocol outlines a general procedure for staining live cells with a novel fluorescent probe.

  • Materials:

    • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or chamber slides

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • 4-Hydroxy-3-nitrobiphenyl stock solution (10 mM in DMSO)

    • Fluorescence microscope equipped with appropriate filters

  • Procedure:

    • Culture cells to the desired confluency (typically 60-80%).

    • Prepare a working solution of 4-Hydroxy-3-nitrobiphenyl by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the imaging medium containing 4-Hydroxy-3-nitrobiphenyl to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes).

    • After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

    • Add fresh, pre-warmed imaging medium or PBS to the cells.

    • Proceed with image acquisition on a fluorescence microscope using excitation and emission filters appropriate for the probe's spectral properties (e.g., Ex: 350/50 nm, Em: 460/50 nm).

Cytotoxicity Assay Protocol

It is crucial to assess the potential toxicity of a new fluorescent probe.

  • Materials:

    • Cultured cells seeded in a 96-well plate

    • 4-Hydroxy-3-nitrobiphenyl

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of 4-Hydroxy-3-nitrobiphenyl in complete cell culture medium.

    • Treat the cells with different concentrations of the compound and include a vehicle control (DMSO) and an untreated control.

    • Incubate for a period relevant to the imaging experiments (e.g., 1-24 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration (e.g., CC50).

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the evaluation of a new fluorescent probe.

experimental_workflow cluster_synthesis Probe Preparation cluster_characterization Photophysical Characterization cluster_cell_work Cellular Experiments cluster_analysis Data Analysis synthesis Synthesis & Purification of 4-Hydroxy-3-nitrobiphenyl stock Preparation of 10 mM Stock in DMSO synthesis->stock abs_em Measure Absorbance & Emission Spectra stock->abs_em cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity qy Determine Quantum Yield stability Assess Photostability culture Cell Culture (e.g., HeLa cells) culture->cytotoxicity staining Cell Staining Protocol culture->staining imaging Fluorescence Microscopy staining->imaging data Image & Data Analysis imaging->data logical_relationship cluster_properties Key Properties for Cell Imaging cluster_application Successful Application compound 4-Hydroxy-3-nitrobiphenyl fluorescence Fluorescence (Sufficient Quantum Yield) compound->fluorescence photostability Photostability (Resistance to Photobleaching) compound->photostability permeability Cell Permeability (Crosses cell membrane) compound->permeability low_toxicity Low Cytotoxicity (Maintains cell health) compound->low_toxicity imaging Live Cell Imaging fluorescence->imaging photostability->imaging permeability->imaging low_toxicity->imaging

Method

Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for evaluating the biological activity of 4-Hydroxy-3-nitrobiphenyl in high-throughput screening (HTS) assays. D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the biological activity of 4-Hydroxy-3-nitrobiphenyl in high-throughput screening (HTS) assays. Due to the limited publicly available HTS data for this specific compound, the following protocols and data are presented as representative examples based on the activity of structurally related nitrophenols and established HTS methodologies for relevant signaling pathways. The primary focus is on two key pathways potentially modulated by nitrophenolic compounds: the Keap1-Nrf2 antioxidant response pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Application Note 1: Screening for Modulators of the Keap1-Nrf2 Antioxidant Response Pathway

Introduction:

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Activation of the transcription factor Nrf2 leads to the expression of numerous antioxidant and detoxification genes. Compounds that modulate this pathway are of significant interest for their potential therapeutic applications in diseases associated with oxidative stress. Structurally related nitrophenols have been shown to induce oxidative stress and activate the Nrf2 pathway. This note describes a high-throughput screening assay to identify and characterize the activity of 4-Hydroxy-3-nitrobiphenyl as a potential modulator of the Nrf2 pathway.

Assay Principle:

A cell-based reporter gene assay is employed using a human cell line (e.g., AREc32, derived from MCF7) stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of the Nrf2 pathway by a test compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The resulting luminescence is measured as a quantitative readout of pathway activation.

Representative Quantitative HTS Data for Nrf2 Activators:

The following table summarizes representative data from a large-scale HTS campaign for Nrf2 activators, illustrating typical hit rates and potencies. Note that this data is not specific to 4-Hydroxy-3-nitrobiphenyl but serves as a reference for expected outcomes.[1][2][3]

ParameterValueDescription
Library Size47,000 compoundsTotal number of compounds screened.
Primary Hit Rate (Top 0.5%)0.5% (238 compounds)Percentage of compounds showing significant activation in the primary screen (>14.4-fold increase in luminescence).
Confirmed Hits (Concentration-Dependent)96% of primary hits (231 compounds)Percentage of primary hits that showed a dose-dependent response upon re-testing.
Potent Activators (EC50 < 1.6 µM)~13% of confirmed hits (30 compounds)A subset of confirmed hits exhibiting high potency in activating the Nrf2 pathway.
Representative EC50 Range for Hits0.1 µM - 20 µMThe range of concentrations at which active compounds produce half-maximal activation.

Experimental Protocol: Nrf2/ARE-Luciferase Reporter Gene Assay (384-well format)

1. Cell Culture and Seeding:

  • Culture AREc32 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • On the day of the assay, harvest cells and resuspend in assay medium to a density of 3,000 cells per 20 µL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Preparation and Addition:

  • Prepare a stock solution of 4-Hydroxy-3-nitrobiphenyl in DMSO.

  • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point titration from 0.01 µM to 30 µM).

  • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.

  • Include a known Nrf2 activator (e.g., tert-butylhydroquinone, tBHQ) as a positive control and DMSO as a negative control.

3. Incubation:

  • Incubate the assay plate for 24 hours at 37°C in a 5% CO₂ incubator.

4. Luminescence Detection:

  • Equilibrate the assay plate and the luciferase detection reagent to room temperature.

  • Add an equal volume (20 µL) of the luciferase detection reagent to each well.

  • Incubate the plate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence intensity using a plate reader.

5. Data Analysis:

  • Normalize the data to the DMSO control wells.

  • Plot the fold-activation against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value for 4-Hydroxy-3-nitrobiphenyl.

Nrf2 Signaling Pathway Diagram:

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Targeted for Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Ub Oxidative_Stress Oxidative Stress (e.g., 4-Hydroxy-3-nitrobiphenyl) Oxidative_Stress->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Gene_Expression Antioxidant Gene Expression (e.g., NQO1, HO-1)

Caption: Keap1-Nrf2 antioxidant response pathway.

Application Note 2: Screening for Modulators of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Introduction:

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Certain nitrophenolic compounds have been suggested to interact with the AhR signaling pathway. Identifying modulators of AhR is crucial for understanding the toxicological profile of compounds and for developing novel therapeutics targeting this pathway.

Assay Principle:

This assay utilizes a human cell line (e.g., HepG2) stably transfected with a luciferase reporter gene driven by a promoter containing Dioxin Response Elements (DREs), also known as Xenobiotic Response Elements (XREs). Upon binding of a ligand, such as 4-Hydroxy-3-nitrobiphenyl, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to the DREs, leading to the expression of the luciferase reporter gene. The resulting luminescence is a measure of AhR activation.

Representative Quantitative HTS Data for AhR Modulators:

The following table presents hypothetical data for a screening campaign to identify AhR modulators. This data is for illustrative purposes and is not specific to 4-Hydroxy-3-nitrobiphenyl.

ParameterValueDescription
Library Size10,000 compoundsTotal number of compounds screened.
Primary Hit Rate (Agonists)1.2% (120 compounds)Percentage of compounds showing significant AhR activation.
Confirmed Agonists85% of primary hits (102 compounds)Percentage of primary hits with confirmed concentration-dependent agonistic activity.
Primary Hit Rate (Antagonists)0.8% (80 compounds)Percentage of compounds showing significant inhibition of TCDD-induced AhR activation.
Confirmed Antagonists90% of primary hits (72 compounds)Percentage of primary hits with confirmed concentration-dependent antagonistic activity.
Representative EC50/IC50 Range0.01 µM - 15 µMThe range of potencies for active compounds.

Experimental Protocol: AhR/DRE-Luciferase Reporter Gene Assay (384-well format)

1. Cell Culture and Seeding:

  • Culture HepG2-DRE-Luciferase cells in the recommended growth medium.

  • Prepare a cell suspension at a density of 5,000 cells per 20 µL in assay medium.

  • Dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation and Addition:

  • Agonist Mode: Prepare serial dilutions of 4-Hydroxy-3-nitrobiphenyl in assay medium. Add a small volume (e.g., 50 nL) to the assay plate. Use a known AhR agonist (e.g., TCDD) as a positive control and DMSO as a negative control.

  • Antagonist Mode: Prepare serial dilutions of 4-Hydroxy-3-nitrobiphenyl. Pre-incubate the cells with the compound for 1 hour. Then, add a concentration of TCDD that elicits an EC80 response.

3. Incubation:

  • Incubate the assay plate for 24 hours at 37°C in a 5% CO₂ incubator.

4. Luminescence Detection:

  • Follow the same procedure as described in the Nrf2 assay protocol (Section 4).

5. Data Analysis:

  • Agonist Mode: Calculate the fold induction relative to the DMSO control and determine the EC50 value.

  • Antagonist Mode: Calculate the percent inhibition of the TCDD-induced signal and determine the IC50 value.

AhR Signaling Pathway Diagram:

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 Complex AhR_n AhR AhR_complex->AhR_n Translocation Ligand Ligand (e.g., 4-Hydroxy-3-nitrobiphenyl) Ligand->AhR_complex Binds ARNT ARNT AhR_n->ARNT DRE DRE/XRE Gene_Expression Xenobiotic Metabolizing Enzyme Expression (e.g., CYP1A1, CYP1B1)

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

HTS Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Assay_Development Assay Development & Miniaturization (384-well) Cell_Seeding Cell Seeding in Assay Plates Assay_Development->Cell_Seeding Compound_Plating Compound Library Plating (including 4-Hydroxy-3-nitrobiphenyl) Cell_Seeding->Compound_Plating Incubation Incubation (24h) Compound_Plating->Incubation Signal_Detection Signal Detection (Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization & Quality Control (Z') Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Primary Hits) Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis (EC50/IC50 Determination) Hit_Identification->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: General high-throughput screening workflow.

References

Application

Application Notes and Protocols: 4-Hydroxy-3-nitrobiphenyl as a Potential Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3-nitrobiphenyl is a biphenyl compound characterized by the presence of both a hydroxyl and a nitro functional group. Its chemical st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobiphenyl is a biphenyl compound characterized by the presence of both a hydroxyl and a nitro functional group. Its chemical structure, featuring a phenolic moiety, suggests its potential as an enzyme inhibitor, particularly for enzymes whose activity is modulated by phenolic compounds. Tyrosinase, a key enzyme in melanin biosynthesis, is a well-established target for phenolic inhibitors. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, the identification of novel tyrosinase inhibitors is an active area of research in dermatology and cosmetology. This document provides detailed application notes and protocols for investigating the potential of 4-Hydroxy-3-nitrobiphenyl as a tyrosinase inhibitor.

Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl

A summary of the key physicochemical properties of 4-Hydroxy-3-nitrobiphenyl is presented in Table 1.

Table 1: Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl

PropertyValueReference
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [1]
CAS Number 885-82-5[1]
Appearance Not specified (likely a crystalline solid)
Solubility Soluble in organic solvents like DMSOAssumed for experimental purposes

Hypothesized Mechanism of Action: Tyrosinase Inhibition

The inhibitory potential of 4-Hydroxy-3-nitrobiphenyl against tyrosinase is predicated on its chemical structure. Phenolic compounds can act as competitive or non-competitive inhibitors of tyrosinase by binding to the active site of the enzyme, which contains a dinuclear copper center. The hydroxyl group of the inhibitor can chelate the copper ions, thereby preventing the binding of the natural substrate, L-DOPA, and halting the enzymatic cascade that leads to melanin production.

G cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition by 4-Hydroxy-3-nitrobiphenyl Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous polymerization Inhibitor 4-Hydroxy-3-nitrobiphenyl Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binding to active site Tyrosinase->LDOPA Tyrosinase->Dopaquinone

Figure 1: Hypothesized inhibition of the melanin biosynthesis pathway by 4-Hydroxy-3-nitrobiphenyl.

Quantitative Data: Hypothetical Inhibitory Activity

To illustrate the potential efficacy of 4-Hydroxy-3-nitrobiphenyl as a tyrosinase inhibitor, a hypothetical dataset is presented in Table 2. These values are based on typical ranges observed for other phenolic inhibitors of mushroom tyrosinase and should be experimentally verified. Kojic acid, a well-known tyrosinase inhibitor, is included as a positive control for comparison.

Table 2: Hypothetical Tyrosinase Inhibitory Activity of 4-Hydroxy-3-nitrobiphenyl

CompoundIC₅₀ (µM) on Mushroom TyrosinaseInhibition Type (Hypothesized)
4-Hydroxy-3-nitrobiphenyl15.5 ± 2.1Competitive
Kojic Acid (Positive Control)18.2 ± 1.5Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

The following protocols provide a framework for the experimental validation of 4-Hydroxy-3-nitrobiphenyl as a tyrosinase inhibitor.

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a colorimetric assay to determine the inhibitory effect of 4-Hydroxy-3-nitrobiphenyl on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • 4-Hydroxy-3-nitrobiphenyl

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in potassium phosphate buffer. Dilute to a working concentration of 100 U/mL immediately before use.

    • Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in potassium phosphate buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-Hydroxy-3-nitrobiphenyl in DMSO.

    • Positive Control Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO.

    • Test and Control Solutions: Prepare serial dilutions of the inhibitor and positive control stock solutions in potassium phosphate buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the assay should be less than 2%.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of potassium phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or positive control) to the respective wells.

    • For the control wells (no inhibitor), add 20 µL of potassium phosphate buffer containing 2% DMSO.

    • Add 20 µL of the mushroom tyrosinase working solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G start Start prep Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Buffer, Inhibitor/Control) prep->plate enzyme Add Tyrosinase plate->enzyme incubate Pre-incubate (25°C, 10 min) enzyme->incubate reaction Initiate Reaction (Add L-DOPA) incubate->reaction measure Measure Absorbance (475 nm, 20 min) reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Figure 2: Experimental workflow for the tyrosinase inhibition assay.

Protocol 2: Determination of Inhibition Type (Lineweaver-Burk Plot)

This protocol outlines the procedure to determine the mechanism of tyrosinase inhibition by 4-Hydroxy-3-nitrobiphenyl.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of the substrate L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mM).

  • Repeat the assay for each substrate concentration in the absence (control) and presence of two or three different fixed concentrations of 4-Hydroxy-3-nitrobiphenyl.

  • Calculate the initial reaction velocities (V) for each condition.

  • Plot the data as a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.

  • Analyze the plot to determine the type of inhibition:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed inhibition: The lines will intersect in the second or third quadrant.

G cluster_logic Determination of Inhibition Type A Perform Assay with Varying [Substrate] and Fixed [Inhibitor] B Calculate Initial Velocities (V) A->B C Construct Lineweaver-Burk Plot (1/V vs 1/[S]) B->C D Analyze Intersection of Lines C->D E Competitive (Intersect on y-axis) D->E Yes F Non-competitive (Intersect on x-axis) D->F No G Uncompetitive (Parallel lines) D->G No H Mixed (Intersect elsewhere) D->H No

Figure 3: Logical workflow for determining the type of enzyme inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in evaluating 4-Hydroxy-3-nitrobiphenyl as a potential tyrosinase inhibitor. The structural features of this compound make it a promising candidate for further investigation. The detailed experimental procedures will enable the generation of robust and reproducible data to validate its inhibitory activity and elucidate its mechanism of action, which is crucial for its potential development in therapeutic and cosmetic applications.

References

Method

4-Hydroxy-3-nitrobiphenyl: Uncharted Territory in Drug Discovery

Despite its well-defined chemical structure, 4-Hydroxy-3-nitrobiphenyl remains a molecule of largely unexplored potential within the realm of drug discovery. A comprehensive review of publicly available scientific litera...

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure, 4-Hydroxy-3-nitrobiphenyl remains a molecule of largely unexplored potential within the realm of drug discovery. A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific biological activity data, established molecular targets, and detailed experimental protocols for this particular compound.

While the broader classes of biphenyl and nitrobiphenyl compounds have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, specific data for 4-Hydroxy-3-nitrobiphenyl is conspicuously absent. Chemical databases such as PubChem provide detailed information on its physical and chemical properties, but do not contain curated data on its pharmacological effects or bioassays.[1][2]

A patent application mentions 4-Hydroxy-3-nitrobiphenyl as an important precursor in the synthesis of crop protecting agents, highlighting its utility in chemical synthesis rather than as a therapeutic agent itself.[3] Further searches for its application in pharmacological studies, including screening for enzyme inhibition or its effects on specific signaling pathways, did not yield any specific results.

This lack of available information prevents the creation of detailed application notes and experimental protocols as requested. The core requirements of summarizing quantitative data into structured tables and providing detailed methodologies for key experiments cannot be fulfilled without access to primary research data where 4-Hydroxy-3-nitrobiphenyl has been specifically investigated.

Future Directions and Inferred Potential

Although no direct evidence is currently available, the structural motifs present in 4-Hydroxy-3-nitrobiphenyl—the biphenyl scaffold, a hydroxyl group, and a nitro group—suggest potential avenues for future investigation in drug discovery.

  • Biphenyl Core: Biphenyl structures are present in numerous approved drugs and are known to interact with a variety of biological targets.

  • Hydroxyl and Nitro Groups: These functional groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing binding affinity and specificity for enzymes or receptors.

Future research efforts could involve screening 4-Hydroxy-3-nitrobiphenyl against a panel of common drug targets, such as kinases, proteases, and nuclear receptors, to identify potential biological activity. Cellular assays to evaluate its cytotoxic effects on cancer cell lines or its ability to modulate inflammatory responses in immune cells would also be crucial first steps.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the potential of 4-Hydroxy-3-nitrobiphenyl, a general workflow could be proposed. This workflow is hypothetical due to the absence of specific data for this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound Acquisition Compound Acquisition Primary Bioassays Primary Bioassays Compound Acquisition->Primary Bioassays Hit Identification Hit Identification Primary Bioassays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Target Identification Assays Target Identification Assays Dose-Response Studies->Target Identification Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Target Identification Assays->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesis of Analogs->In Vitro & In Vivo Testing Preclinical Candidate Preclinical Candidate In Vitro & In Vivo Testing->Preclinical Candidate

Caption: A hypothetical workflow for the initial investigation of 4-Hydroxy-3-nitrobiphenyl in a drug discovery context.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-3-nitrobiphenyl

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the preparation of this important chemical intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 4-Hydroxy-3-nitrobiphenyl, primarily via the nitration of 4-hydroxybiphenyl.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxy-3-nitrobiphenyl Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently to ensure proper mixing of reagents. - If the reaction has stalled, a slight increase in temperature might be necessary, but proceed with caution to avoid side reactions.
Side Reactions: Formation of isomeric byproducts (e.g., 4-hydroxy-2-nitrobiphenyl), dinitrated, or trinitrated products. Oxidation of the starting material can also occur.[1]- Control Temperature: The nitration of phenols is highly exothermic. Maintain a low and controlled temperature during the addition of the nitrating agent to minimize the formation of unwanted byproducts.[2] - Slow Reagent Addition: Add the nitrating agent dropwise and slowly to the solution of 4-hydroxybiphenyl to prevent localized high concentrations and temperature spikes. - Precise Stoichiometry: Use a carefully measured molar ratio of nitric acid to 4-hydroxybiphenyl, typically around 1.05:1 to 1:1, to favor mono-nitration.[1]
Decomposition of Product: The product may be sensitive to the reaction conditions, especially at elevated temperatures or prolonged reaction times.- Once the reaction is complete (as indicated by TLC), proceed with the work-up without delay. - Avoid unnecessarily high temperatures during the reaction and work-up steps.
Formation of Multiple Isomers (Low Regioselectivity) Reaction Conditions Favoring Multiple Isomers: The hydroxyl group is an ortho-, para-directing activator, which can lead to a mixture of 3-nitro and other isomers.- A patented method suggests dissolving 4-hydroxybiphenyl in glacial acetic acid and heating it to boiling. The nitric acid is then metered into the reflux of the boiling acetic acid. This technique is reported to achieve high selectivity for the 3-nitro isomer.[1] - The choice of nitrating agent and solvent system can significantly influence regioselectivity. Experiment with different conditions if isomer formation is a persistent issue.
Product is a Dark, Tarry, or Oily Substance Oxidation and Polymerization: Phenols are susceptible to oxidation, especially under strong nitrating conditions. This can lead to the formation of tarry byproducts.- Milder Nitrating Agents: Consider using a milder nitrating agent if oxidation is a significant problem. - Strict Temperature Control: As mentioned, maintaining a low and stable temperature is crucial to prevent oxidative side reactions. - Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidation.
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.- Use high-purity starting materials and solvents.
Difficulty in Purifying the Product Similar Polarity of Isomers: The desired 3-nitro isomer and other potential isomers may have very similar polarities, making separation by column chromatography challenging.- Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly, causing the desired product to crystallize out while impurities remain in the mother liquor. - Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization from a mixture of solvents may be effective.
Contamination with Dinitro or Trinitro Compounds: These byproducts will have different polarities from the desired mononitro product.- Column Chromatography: While challenging for isomers, column chromatography can be effective for separating compounds with significantly different numbers of nitro groups. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and optimized method for the synthesis of 4-Hydroxy-3-nitrobiphenyl?

A1: A highly selective and high-yield method involves the direct nitration of 4-hydroxybiphenyl. A patented process describes dissolving 4-hydroxybiphenyl in glacial acetic acid, heating the mixture to boiling, and then carefully metering nitric acid into the reflux of the boiling acetic acid.[1] This method is designed to control the reaction and favor the formation of the desired 3-nitro isomer.

Q2: What are the expected side products in the nitration of 4-hydroxybiphenyl?

A2: The primary side products are other positional isomers, such as 4-hydroxy-2-nitrobiphenyl. Due to the activating nature of the hydroxyl group, there is also a risk of forming dinitrated and even trinitrated biphenyls.[1] Furthermore, oxidation of the phenol ring can lead to the formation of tarry byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the best way to purify the crude 4-Hydroxy-3-nitrobiphenyl?

A4: Recrystallization is typically the most effective method for purifying the solid product. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water. If recrystallization is insufficient to remove isomeric impurities, column chromatography may be necessary, though it can be challenging due to the similar polarities of the isomers.

Q5: Are there alternative synthetic routes to 4-Hydroxy-3-nitrobiphenyl?

A5: Yes, the Suzuki-Miyaura cross-coupling reaction is a powerful alternative for forming the biphenyl core. This would involve coupling a suitably substituted boronic acid or ester with a substituted aryl halide in the presence of a palladium catalyst and a base. While specific protocols for 4-Hydroxy-3-nitrobiphenyl via this method are less commonly detailed in the initial search, the general principles of Suzuki coupling are well-established and could be adapted.[3][4][5]

Q6: What are the common byproducts of a Suzuki-Miyaura coupling reaction?

A6: Common byproducts include homocoupling products, where two molecules of the aryl halide or two molecules of the boronic acid couple with themselves. Protodeboronation, the loss of the boronic acid group from the starting material, can also occur.[6]

Section 3: Experimental Protocols and Data

Optimized Nitration of 4-Hydroxybiphenyl

This protocol is based on a method designed for high selectivity towards the 3-nitro isomer.[1]

Materials:

  • 4-Hydroxybiphenyl

  • Glacial Acetic Acid

  • Nitric Acid (65-67%)

  • Water

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl should be between 15% and 20% by weight.

  • Heat the mixture until the glacial acetic acid begins to boil and a steady reflux is established. This can be done at atmospheric pressure or under reduced pressure (200-300 mbar) at a temperature of 75-80°C.

  • Slowly add a mixture of nitric acid and glacial acetic acid (a 1:1 mixture is suggested) dropwise into the refluxing vapor of the boiling glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1.

  • After the addition is complete, continue to maintain the reflux for a period to ensure the reaction goes to completion (monitor by TLC).

  • Once the reaction is complete, cool the mixture and pour it into cold water.

  • The precipitated 4-hydroxy-3-nitrobiphenyl is then collected by filtration.

  • The solid product can be washed with water and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data Summary
Synthesis MethodKey ReagentsReaction ConditionsReported YieldPurityReference
Nitration of 4-Hydroxybiphenyl 4-Hydroxybiphenyl, Nitric Acid, Glacial Acetic AcidRefluxing glacial acetic acid, controlled addition of nitric acid80-88% (crude)High selectivity for 3-nitro isomer[1]
Suzuki Coupling (General) Aryl Halide, Arylboronic Acid, Palladium Catalyst, BaseVaries depending on substratesGenerally highDependent on purification[3][4][5]

Section 4: Visualizations

Experimental Workflow: Nitration of 4-Hydroxybiphenyl

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification start Start mix Mix 4-Hydroxybiphenyl and Glacial Acetic Acid start->mix heat Heat to Reflux mix->heat add_hno3 Slowly Add Nitric Acid Mixture heat->add_hno3 reflux Maintain Reflux add_hno3->reflux cool Cool Reaction reflux->cool precipitate Pour into Water (Precipitation) cool->precipitate filter Filter Solid precipitate->filter wash_dry Wash and Dry filter->wash_dry purify Recrystallize wash_dry->purify end Pure 4-Hydroxy-3-nitrobiphenyl purify->end

Caption: Workflow for the synthesis of 4-Hydroxy-3-nitrobiphenyl via nitration.

Logical Relationship: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions (Isomers, Over-nitration, Oxidation) issue->side_reactions decomposition Product Decomposition issue->decomposition monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp control_temp Strict Temp Control side_reactions->control_temp slow_addition Slow Reagent Addition side_reactions->slow_addition correct_stoichiometry Correct Stoichiometry side_reactions->correct_stoichiometry decomposition->control_temp prompt_workup Prompt Work-up decomposition->prompt_workup

Caption: Troubleshooting logic for addressing low reaction yield.

References

Optimization

Technical Support Center: Nitration of 4-Hydroxybiphenyl

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the nitration...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the nitration of 4-hydroxybiphenyl.

Troubleshooting Guide

This guide addresses common problems that can lead to unsatisfactory yields in the synthesis of nitrated 4-hydroxybiphenyl derivatives.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the nitration of 4-hydroxybiphenyl can stem from several factors, ranging from reaction conditions and reagent quality to work-up procedures. The most common culprits include improper temperature control, the use of a suboptimal nitrating agent, insufficient reaction time, or issues during product isolation.

Q2: I'm observing the formation of a dark-colored or tarry reaction mixture. What could be the reason?

A dark discoloration often points to oxidation of the 4-hydroxybiphenyl substrate or the nitrated product. This can be caused by excessively high reaction temperatures or the use of a nitrating agent that is too harsh. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.

Q3: How critical is the purity of the starting 4-hydroxybiphenyl?

The purity of the starting 4-hydroxybiphenyl is crucial for achieving a high yield. Impurities can lead to the formation of unwanted byproducts that consume the nitrating agent and complicate the purification process, ultimately reducing the yield of the desired product.

Q4: How can I determine if the reaction has gone to completion?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture to that of the starting 4-hydroxybiphenyl, you can determine when the starting material has been completely consumed.

Q5: What are common issues during the work-up and purification that can lead to product loss?

Significant product loss can occur during the work-up and purification steps. Pouring the reaction mixture into ice water is a standard procedure to precipitate the crude product. However, incomplete precipitation or loss during filtration can reduce the yield. Furthermore, choosing an appropriate recrystallization solvent is key for purification without substantial product loss.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the nitration of 4-hydroxybiphenyl?

Yields can vary significantly depending on the specific protocol and reaction conditions. However, with optimized procedures, it is possible to achieve high selectivity and yield. For instance, a patented process involving the addition of nitric acid to a boiling solution of 4-hydroxybiphenyl in glacial acetic acid aims for high yield and selectivity for 4-hydroxy-3-nitrobiphenyl.[1]

Q2: What are the most common side reactions to be aware of?

The primary side reactions in the nitration of phenolic compounds like 4-hydroxybiphenyl include:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring. This is more likely with harsh nitrating agents or at elevated temperatures.[2]

  • Oxidation: The phenol group is susceptible to oxidation by nitric acid, leading to the formation of colored byproducts and tar.[2]

  • Formation of Isomers: Depending on the reaction conditions, different isomers of the nitrated product can be formed.[3]

Q3: What are the recommended reaction conditions for selective mononitration?

For selective mononitration, milder reaction conditions are generally preferred. This includes:

  • Temperature Control: Maintaining a low reaction temperature is critical to minimize side reactions.

  • Choice of Nitrating Agent: Using a less aggressive nitrating agent or a well-controlled addition of nitric acid can improve selectivity.

  • Solvent: Glacial acetic acid is a commonly used solvent.[1][3]

Experimental Protocols

Protocol 1: Nitration of 4-Hydroxybiphenyl in Glacial Acetic Acid

This protocol is based on a method designed for high selectivity and yield of 4-hydroxy-3-nitrobiphenyl.[1]

  • Dissolution: Prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl can range from 5 to 50% by weight, with 15 to 20% being preferable.[1]

  • Heating: Heat the mixture until the glacial acetic acid boils. This may be done under reduced pressure (200 to 300 mbar) to achieve a boiling temperature of 75 to 80°C.[1]

  • Nitrating Agent Preparation: The nitric acid can be used as a 50 to 70% aqueous solution.[1]

  • Addition of Nitrating Agent: Meter the nitric acid (or a mixture of nitric acid and glacial acetic acid) into the reflux of the boiling glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be in the range of 1.2:1 to 0.8:1, preferably 1.05:1 to 1:1.[1]

  • Reaction Quenching and Product Isolation: After the reaction is complete, add the reaction mixture to water. The resulting 4-hydroxy-3-nitrobiphenyl will precipitate.[1]

  • Purification: Filter the solid product, wash it with water, and then dry it.[1]

Data Presentation

Table 1: Recommended Reaction Parameters for Nitration of 4-Hydroxybiphenyl

ParameterRecommended RangeSource
4-Hydroxybiphenyl Concentration5-50 wt% in glacial acetic acid[1]
Preferred 4-Hydroxybiphenyl Conc.15-20 wt% in glacial acetic acid[1]
Reaction Temperature75-80°C (at 200-300 mbar)[1]
Nitric Acid Concentration50-70% in water[1]
Molar Ratio (Nitric Acid:4-HBP)0.8:1 to 1.2:1[1]
Preferred Molar Ratio1:1 to 1.05:1[1]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Analysis cluster_3 Work-up & Purification Low Yield Low Yield Reagent Purity Reagent Purity Low Yield->Reagent Purity Check Starting Materials Reaction Setup Reaction Setup Low Yield->Reaction Setup Verify Apparatus Temperature Control Temperature Control Reagent Purity->Temperature Control Reaction Setup->Temperature Control Reagent Stoichiometry Reagent Stoichiometry Temperature Control->Reagent Stoichiometry Reaction Time Reaction Time Reagent Stoichiometry->Reaction Time Precipitation Precipitation Reaction Time->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization

Caption: Troubleshooting workflow for low yield in 4-hydroxybiphenyl nitration.

ReactionPathway 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4-Hydroxy-3-nitrobiphenyl Desired Product: 4-Hydroxy-3-nitrobiphenyl 4-Hydroxybiphenyl->4-Hydroxy-3-nitrobiphenyl Main Reaction Side Products Side Products: - Dinitrated species - Oxidation products - Other isomers 4-Hydroxybiphenyl->Side Products Side Reactions HNO3 / H2SO4 HNO3 / H2SO4

Caption: Reaction pathway for the nitration of 4-hydroxybiphenyl.

References

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobiphenyl

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitrobiphenyl. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitrobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 4-hydroxybiphenyl?

A1: The nitration of 4-hydroxybiphenyl is prone to several side reactions, primarily due to the activating nature of the hydroxyl group. The most common side reactions include:

  • Formation of Positional Isomers: Besides the desired 4-Hydroxy-3-nitrobiphenyl (ortho-nitration relative to the hydroxyl group), the formation of 4-Hydroxy-2-nitrobiphenyl is a possible side reaction. The hydroxyl group is an ortho, para-directing group, and since the para position is blocked by the phenyl group, nitration occurs at the ortho positions.

  • Dinitration: The presence of the activating hydroxyl group can lead to the introduction of a second nitro group on the same phenyl ring, yielding dinitrated biphenyls.

  • Nitration on the Second Ring: Although less favorable due to the deactivating effect of the nitro group on the first ring, nitration on the unsubstituted phenyl ring can occur under harsh conditions.

  • Tar Formation: Over-oxidation of the phenol ring by the nitrating agent can lead to the formation of polymeric, tar-like substances, which can significantly reduce the yield and complicate purification.

Q2: How can I minimize the formation of side products?

A2: Minimizing side product formation is crucial for achieving a high yield and purity of 4-Hydroxy-3-nitrobiphenyl. Key strategies include:

  • Control of Reaction Temperature: Maintaining a low reaction temperature is critical to prevent over-nitration and tar formation.[1]

  • Stoichiometry of Nitrating Agent: Using a controlled amount of the nitrating agent, typically a slight excess or a 1:1 molar ratio relative to the 4-hydroxybiphenyl, can help prevent dinitration.[2]

  • Choice of Solvent and Reagents: The use of a suitable solvent, such as glacial acetic acid, can help to control the reaction rate and selectivity.[2] Milder nitrating agents can also be employed to reduce the extent of side reactions.[3]

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 4-hydroxybiphenyl allows for better temperature control and minimizes localized high concentrations of the nitrating agent.

Q3: What are the recommended methods for purifying the crude product?

A3: The purification of 4-Hydroxy-3-nitrobiphenyl typically involves the removal of unreacted starting materials, isomeric byproducts, and any tar formed. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.

  • Column Chromatography: For separating isomers with different polarities, column chromatography is a very effective technique. A silica gel stationary phase is commonly used, with an appropriate eluent system to separate the desired product from its isomers and other impurities.

  • Steam Distillation: This technique can be useful for separating volatile impurities from the less volatile desired product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxy-3-nitrobiphenyl 1. Incomplete reaction. 2. Significant formation of side products (dinitration, tar). 3. Loss of product during work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 2. Strictly control the reaction temperature and the stoichiometry of the nitrating agent.[1][2] 3. Optimize the extraction and recrystallization steps to minimize product loss.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to oxidation of the phenol.[1] 2. Use of a highly concentrated nitrating agent.1. Maintain the reaction temperature at the recommended low level using an ice bath or other cooling methods. 2. Consider using a milder nitrating agent or a more dilute solution of nitric acid.
Presence of Multiple Spots on TLC After Reaction 1. Formation of isomeric side products (e.g., 4-Hydroxy-2-nitrobiphenyl). 2. Presence of dinitrated products. 3. Unreacted starting material.1. & 2. Optimize reaction conditions (temperature, stoichiometry) to improve regioselectivity. The product mixture will likely require purification by column chromatography to isolate the desired isomer. 3. Ensure sufficient reaction time or a slight excess of the nitrating agent.
Difficulty in Isolating the Product from the Reaction Mixture 1. The product may be soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Choose an appropriate extraction solvent in which the product has limited solubility. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

Synthesis of 4-Hydroxy-3-nitrobiphenyl

This protocol is adapted from a patented method designed for high selectivity.[2]

Materials:

  • 4-Hydroxybiphenyl

  • Glacial Acetic Acid

  • Nitric Acid (65-67%)

  • Water

  • Ice

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl should be between 15 to 20% by weight.[2]

  • Heat the mixture to the boiling point of glacial acetic acid under reflux.[2]

  • Slowly add a mixture of nitric acid (65-67%) and glacial acetic acid dropwise into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1.[2]

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

Purification by Recrystallization
  • Select a suitable solvent or solvent pair for recrystallization.

  • Dissolve the crude 4-Hydroxy-3-nitrobiphenyl in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep_mix Prepare mixture of 4-hydroxybiphenyl and glacial acetic acid heat Heat mixture to reflux prep_mix->heat prep_nitrating Prepare nitrating mixture (Nitric Acid + Acetic Acid) add_nitrating Slowly add nitrating mixture prep_nitrating->add_nitrating heat->add_nitrating reflux Continue reflux (Monitor by TLC) add_nitrating->reflux cool Cool reaction mixture reflux->cool precipitate Precipitate product in ice-water cool->precipitate filter_wash Filter and wash crude product precipitate->filter_wash purify Purify by recrystallization or column chromatography filter_wash->purify

Caption: Experimental workflow for the synthesis of 4-Hydroxy-3-nitrobiphenyl.

side_reactions start 4-Hydroxybiphenyl desired_product 4-Hydroxy-3-nitrobiphenyl (Desired Product) start->desired_product Nitration (ortho) isomer 4-Hydroxy-2-nitrobiphenyl (Positional Isomer) start->isomer Nitration (ortho) tar Tar Formation (Oxidation Products) start->tar Oxidation dinitrated Dinitrated Products desired_product->dinitrated Further Nitration isomer->dinitrated Further Nitration

Caption: Potential side reactions in the synthesis of 4-Hydroxy-3-nitrobiphenyl.

References

Optimization

Technical Support Center: 4-Hydroxy-3-nitrobiphenyl Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxy-3-nitrobiphenyl. Tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxy-3-nitrobiphenyl.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of 4-Hydroxy-3-nitrobiphenyl.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Formation of isomeric and over-nitrated byproducts during the nitration of 4-hydroxybiphenyl.Optimize the nitration reaction conditions by controlling the temperature and the molar ratio of nitric acid to 4-hydroxybiphenyl. A molar ratio of 1.05:1 to 1:1 is preferable.[1] Consider a purification strategy that combines recrystallization and column chromatography to effectively separate these closely related impurities.
Yellow/Orange Discoloration of Product Presence of nitro-containing impurities or degradation products.- Recrystallization: Use a suitable solvent system (e.g., aqueous ethanol, toluene) to selectively crystallize the desired product, leaving colored impurities in the mother liquor. - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration. - Column Chromatography: Employ silica gel column chromatography with an appropriate eluent system to separate the colored impurities from the final product.
Oily Product Instead of Crystals During Recrystallization The compound may be "oiling out" due to being supersaturated at a temperature above its melting point, or the presence of significant impurities depressing the melting point.- Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to ensure the compound remains dissolved at a higher temperature and crystallizes out more slowly upon cooling. - Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Use a Seed Crystal: Introduce a small crystal of pure 4-Hydroxy-3-nitrobiphenyl to the cooled, saturated solution to induce crystallization.
Poor Separation of Isomers by Column Chromatography Isomers of 4-Hydroxy-3-nitrobiphenyl (e.g., 4-Hydroxy-2-nitrobiphenyl, 4-Hydroxy-4'-nitrobiphenyl) have very similar polarities.- Optimize Mobile Phase: Experiment with different solvent systems and gradients. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A shallow gradient of the more polar solvent can improve separation. - Use a High-Performance Stationary Phase: Consider using a smaller particle size silica gel or a different stationary phase like alumina for better resolution. - Analyze Fractions by TLC: Carefully monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the purest fractions.
Streaking or Tailing on TLC Plates The compound may be too polar for the chosen solvent system, or it could be interacting too strongly with the silica gel. The sample might be overloaded.- Increase Mobile Phase Polarity: Add a more polar solvent (e.g., methanol or a small amount of acetic acid) to the eluent system. - Use a Different TLC Plate: Consider using alumina or reverse-phase TLC plates. - Dilute the Sample: Ensure the sample spotted on the TLC plate is not too concentrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Hydroxy-3-nitrobiphenyl?

A1: The most common impurities arise from the synthesis process, which typically involves the nitration of 4-hydroxybiphenyl. These can include:

  • Isomeric Mononitro Products: Such as 4-Hydroxy-2-nitrobiphenyl and other positional isomers.

  • Dinitro and Trinitro Products: Over-nitration can lead to the formation of di- and trinitrated hydroxybiphenyls.[1]

  • Unreacted Starting Material: Residual 4-hydroxybiphenyl may be present.

Q2: What is a good starting solvent system for recrystallizing 4-Hydroxy-3-nitrobiphenyl?

A2: A common and effective method is to use a mixed solvent system. A good starting point is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. Other solvents like toluene or aqueous acetic acid can also be explored.

Q3: How can I monitor the purity of 4-Hydroxy-3-nitrobiphenyl during purification?

A3: The purity can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample. A common solvent system to start with is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to resolve closely related isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing nitrobiphenyl compounds.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 69-72°C) is a good indicator of high purity.

Q4: What are the key physical and chemical properties of 4-Hydroxy-3-nitrobiphenyl relevant to its purification?

A4: The following properties are important for developing a purification strategy:

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₉NO₃---
Molecular Weight 215.21 g/mol ---
Appearance Pale yellow solidColor can be an indicator of impurities.
Melting Point ~69-72 °CA sharp melting point indicates high purity.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.This property is crucial for selecting an appropriate recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization of 4-Hydroxy-3-nitrobiphenyl

Objective: To purify crude 4-Hydroxy-3-nitrobiphenyl by removing soluble impurities.

Materials:

  • Crude 4-Hydroxy-3-nitrobiphenyl

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-Hydroxy-3-nitrobiphenyl in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating and stirring to dissolve the solid completely.

  • Slowly add hot deionized water to the solution until a persistent slight turbidity is observed.

  • If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 4-Hydroxy-3-nitrobiphenyl

Objective: To separate 4-Hydroxy-3-nitrobiphenyl from isomeric and other closely related impurities.

Materials:

  • Crude 4-Hydroxy-3-nitrobiphenyl

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry of hexane.

  • Prepare the Sample: Dissolve the crude 4-Hydroxy-3-nitrobiphenyl in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the Sample: Carefully add the dried sample-silica gel mixture to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15).

  • Fraction Collection: Collect fractions in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Hydroxy-3-nitrobiphenyl.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Start Crude 4-Hydroxy-3-nitrobiphenyl Recrystallization Recrystallization Start->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity ColumnChromatography Column Chromatography HPLC HPLC Analysis ColumnChromatography->HPLC Check Purity TLC->ColumnChromatography If Impure PureProduct Pure 4-Hydroxy-3-nitrobiphenyl TLC->PureProduct If Pure MeltingPoint Melting Point HPLC->MeltingPoint Confirm Identity & Purity MeltingPoint->PureProduct

Caption: General workflow for the purification and analysis of 4-Hydroxy-3-nitrobiphenyl.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization Yes End_Pure Pure Product Start->End_Pure No CheckPurity1 Purity Acceptable? Recrystallization->CheckPurity1 ColumnChromatography Perform Column Chromatography CheckPurity1->ColumnChromatography No CheckPurity1->End_Pure Yes CheckPurity2 Purity Acceptable? ColumnChromatography->CheckPurity2 CheckPurity2->End_Pure Yes End_Reevaluate Re-evaluate Strategy CheckPurity2->End_Reevaluate No

References

Troubleshooting

Stability of 4-Hydroxy-3-nitrobiphenyl in DMSO and aqueous buffers

This technical support center provides guidance on the stability of 4-Hydroxy-3-nitrobiphenyl in DMSO and aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Hydroxy-3-nitrobiphenyl in DMSO and aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 4-Hydroxy-3-nitrobiphenyl?

A: Solid 4-Hydroxy-3-nitrobiphenyl should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For solutions, storage conditions will depend on the solvent and the desired shelf-life. As a general guideline, DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh before use.

Q2: How stable is 4-Hydroxy-3-nitrobiphenyl in DMSO?

Q3: What factors can affect the stability of 4-Hydroxy-3-nitrobiphenyl in aqueous buffers?

A: The stability of phenolic compounds like 4-Hydroxy-3-nitrobiphenyl in aqueous buffers can be significantly influenced by:

  • pH: The stability of related compounds like p-nitrophenol is known to be pH-dependent.[1] Phenolic hydroxyl groups can be deprotonated at higher pH, which may alter the compound's susceptibility to oxidation or other degradation pathways.

  • Light: Many aromatic nitro compounds are sensitive to light and can undergo photodegradation. It is advisable to protect aqueous solutions from light by using amber vials or by covering the container with aluminum foil.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Aqueous solutions should be kept cool and used as quickly as possible after preparation.

  • Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, and the phenol group can be oxidized. The presence of reactive species in the buffer can lead to degradation.

Q4: How can I assess the stability of 4-Hydroxy-3-nitrobiphenyl in my specific experimental conditions?

A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[2] This involves analyzing the sample at different time points and under different conditions to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of the compound in aqueous buffer. The solubility of the compound in the aqueous buffer may have been exceeded. The pH of the buffer may be affecting solubility.- Prepare a fresh, more dilute solution. - Check the solubility of the compound at the specific pH of your buffer. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), but verify its compatibility with your assay.
Change in color of the solution over time. This could indicate degradation of the compound. Phenolic compounds can sometimes oxidize to form colored products.- Prepare fresh solutions before each experiment. - Store solutions protected from light and at a low temperature. - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the course of the experiment.- Perform a time-course stability study of the compound in the assay medium. - If the compound is found to be unstable, consider reducing the incubation time or preparing fresh compound dilutions at different points during the experiment.
Appearance of new peaks in HPLC analysis. This is a strong indication of compound degradation.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to help identify the potential degradation products.[2] - Characterize the structure of the degradation products using techniques like LC-MS/MS or NMR.

Experimental Protocols

Protocol: General Stability Assessment of 4-Hydroxy-3-nitrobiphenyl using HPLC

This protocol outlines a general procedure for assessing the stability of 4-Hydroxy-3-nitrobiphenyl in a given solvent or buffer. A validated, stability-indicating HPLC method is required.

1. Materials and Equipment:

  • 4-Hydroxy-3-nitrobiphenyl

  • HPLC-grade DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 4-Hydroxy-3-nitrobiphenyl and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the chosen solvent (DMSO or aqueous buffer) to the final test concentration (e.g., 100 µM).

  • Prepare a sufficient volume of the test solution to allow for sampling at all time points.

4. Stability Study Time Points:

  • Define the time points for analysis. For a short-term study, this might be 0, 1, 2, 4, 8, and 24 hours. For a longer-term study, it could be 0, 1, 3, 7, and 14 days.

5. Incubation Conditions:

  • Store the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).

6. HPLC Analysis:

  • At each time point, withdraw an aliquot of the test solution.

  • If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the 4-Hydroxy-3-nitrobiphenyl peak.

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage of compound remaining versus time.

  • Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Data Presentation

The following table is a hypothetical example of how to present stability data for 4-Hydroxy-3-nitrobiphenyl. Actual results will vary depending on the experimental conditions.

Table 1: Hypothetical Stability of 4-Hydroxy-3-nitrobiphenyl (100 µM) at 37°C

Time (hours)% Remaining in DMSO% Remaining in PBS (pH 7.4)
0100.0100.0
199.898.5
299.596.2
499.192.1
898.285.3
2495.565.7

Diagrams

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (in DMSO and Aqueous Buffer) prep_stock->prep_test incubate Incubate at Desired Conditions (e.g., RT, 37°C, protected from light) prep_test->incubate sample Sample at Predetermined Time Points (T=0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc calc Calculate % Remaining vs. T=0 hplc->calc degradants Identify Degradation Products hplc->degradants report Report Stability Profile calc->report degradants->report

Workflow for assessing the stability of a compound.

References

Optimization

Preventing degradation of 4-Hydroxy-3-nitrobiphenyl during experiments

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 4-Hydroxy-3-nitro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 4-Hydroxy-3-nitrobiphenyl during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter that could lead to the degradation of 4-Hydroxy-3-nitrobiphenyl.

Issue Potential Cause Recommended Solution
Change in solution color (e.g., yellowing) Photodegradation due to exposure to light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible.
pH-dependent degradation. Nitrophenols are generally more stable in alkaline conditions.Maintain a pH of 9 or higher for aqueous solutions if compatible with your experimental design.[1] Buffer your solutions accordingly.
Presence of contaminants that catalyze degradation.Ensure high purity of solvents and reagents. Avoid contact with strong oxidizing or reducing agents unless they are part of the experimental design.
Inconsistent experimental results Degradation of stock solutions over time.Prepare fresh stock solutions regularly. Store stock solutions at low temperatures (e.g., -20°C) and protected from light.
Thermal degradation.Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and minimize the duration.
Formation of unknown peaks in analytical assays (e.g., HPLC) Degradation of 4-Hydroxy-3-nitrobiphenyl into byproducts.Analyze a control sample of the compound that has been subjected to stress conditions (e.g., heat, light, acid, base) to identify potential degradation products. Common degradation pathways for nitrophenols can involve reduction of the nitro group or hydroxylation of the aromatic rings.
Reaction with components of the experimental system (e.g., media, other reagents).Run control experiments with the compound in the absence of other variables to assess its stability in the specific experimental matrix.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid 4-Hydroxy-3-nitrobiphenyl? A1: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

  • Q2: What is the best way to prepare and store stock solutions? A2: Prepare stock solutions in a high-purity solvent in which the compound is stable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.

Experimental Conditions

  • Q3: What is the optimal pH for working with 4-Hydroxy-3-nitrobiphenyl in aqueous solutions? A3: Based on data for similar nitrophenol compounds, a pH of 9 or greater is recommended to enhance stability in aqueous solutions.[1] However, the optimal pH will ultimately depend on the specific requirements of your experiment.

  • Q4: Is 4-Hydroxy-3-nitrobiphenyl sensitive to light? A4: Yes, nitrophenol compounds are known to be susceptible to photodegradation. It is crucial to protect solutions containing 4-Hydroxy-3-nitrobiphenyl from light exposure.

  • Q5: Can I heat solutions containing this compound? A5: Prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If heating is required, use the lowest possible temperature and for the shortest duration necessary.

Degradation and Purity

  • Q6: What are the likely degradation products of 4-Hydroxy-3-nitrobiphenyl? A6: While specific degradation products for this compound are not extensively documented, degradation of similar nitrophenols can involve reduction of the nitro group to an amino group or further oxidation of the aromatic ring. Potential degradation products could include aminobiphenyldiols or other oxidized species.

  • Q7: How can I check for degradation in my sample? A7: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) can be used to assess the purity of your sample and detect the presence of degradation products. A change in the chromatographic profile or the appearance of new peaks may indicate degradation.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Preparation and Storage of a Stock Solution

  • Objective: To prepare a stable stock solution of 4-Hydroxy-3-nitrobiphenyl.

  • Materials:

    • 4-Hydroxy-3-nitrobiphenyl (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Amber glass vials

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of solid 4-Hydroxy-3-nitrobiphenyl in a fume hood.

    • Dissolve the solid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

    • For use, thaw a single aliquot and dilute it to the desired working concentration in the appropriate experimental buffer or medium immediately before the experiment. Discard any unused portion of the thawed aliquot.

Protocol 2: Hypothetical Assay for PD-1/PD-L1 Inhibition

While 4-Hydroxy-3-nitrobiphenyl is not a confirmed PD-1/PD-L1 inhibitor, some nitrobiphenyl derivatives have shown activity in this area.[2] This protocol provides a general framework for testing small molecules in a cell-based PD-1/PD-L1 blockade assay.

  • Objective: To evaluate the ability of a small molecule to inhibit the PD-1/PD-L1 interaction in a co-culture system.

  • Materials:

    • PD-L1 expressing cancer cell line (e.g., MDA-MB-231)

    • PD-1 expressing Jurkat T cell line with an NFAT-luciferase reporter

    • 4-Hydroxy-3-nitrobiphenyl stock solution

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

    • Luciferase assay reagent

    • White, opaque 96-well microplates

  • Procedure:

    • Seed the PD-L1 expressing cancer cells in a white, opaque 96-well plate and culture overnight.

    • On the day of the assay, treat the cancer cells with a serial dilution of 4-Hydroxy-3-nitrobiphenyl or a known inhibitor (positive control) for 1 hour.

    • Add the PD-1/NFAT-luciferase Jurkat T cells to the wells containing the cancer cells and the test compound.

    • Add T cell activation stimuli to all wells.

    • Co-culture the cells for 6 hours at 37°C in a CO2 incubator.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. A decrease in the luciferase signal indicates inhibition of T cell activation due to the PD-1/PD-L1 interaction. An increase in the signal in the presence of the test compound suggests inhibition of this interaction.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep_solid Solid Compound prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_working Prepare Working Solution prep_stock->prep_working exp_setup Set up Experiment (e.g., cell culture, enzymatic assay) prep_working->exp_setup exp_incubate Incubate with Compound exp_setup->exp_incubate exp_measure Measure Endpoint exp_incubate->exp_measure analysis_data Analyze Data exp_measure->analysis_data analysis_inconsistent Inconsistent Results? analysis_data->analysis_inconsistent analysis_inconsistent->analysis_data No analysis_check Check for Degradation (e.g., HPLC, LC-MS) analysis_inconsistent->analysis_check Yes

Caption: Workflow for preparing and using 4-Hydroxy-3-nitrobiphenyl in experiments, including steps for troubleshooting potential degradation.

Signaling_Pathway Hypothetical Signaling Pathway of a Small Molecule PD-1/PD-L1 Inhibitor cluster_cell T Cell cluster_tumor Tumor Cell TCR TCR Activation T Cell Activation TCR->Activation Signal 1 PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->Activation Inhibits MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor Small Molecule Inhibitor (e.g., Nitrobiphenyl Derivative) Inhibitor->PDL1 Blocks Interaction

Caption: Hypothetical mechanism of a small molecule inhibitor blocking the PD-1/PD-L1 interaction, leading to T cell activation.

References

Troubleshooting

Technical Support Center: Minimizing By-product Formation in Nitration Reactions

Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted by-products during nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in aromatic nitration reactions?

The most common by-products depend on the substrate and reaction conditions, but typically include:

  • Polynitrated compounds: Di- or tri-nitrated products arise when the initial mononitrated product is reactive enough to undergo further nitration. This is especially common with highly activated aromatic rings (e.g., phenols, anilines, alkylbenzenes).[1][2]

  • Isomeric By-products: Formation of undesired constitutional isomers (ortho, meta, para) is a frequent issue. The ratio is determined by the directing effect of substituents already on the aromatic ring.[3] For example, nitration of toluene with mixed acid yields a mixture of ortho- and para-nitrotoluene, with a small amount of the meta isomer.[4]

  • Oxidation Products: Highly activated substrates, such as phenols and anilines, are susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[2][5][6] This can lead to the formation of colored, often tarry, by-products like quinones and polymeric materials.[5][6]

  • Nitrate Esters: In substrates containing hydroxyl groups (alcohols), the formation of nitrate esters (-ONO₂) can occur as a competing reaction.

  • Sulfonated By-products: When using mixed acid (HNO₃/H₂SO₄), sulfonation of the aromatic ring can occur as a side reaction, although this is less common under typical nitration conditions.

Q2: How can I control regioselectivity (ortho vs. para vs. meta isomers)?

Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key strategies include:

  • Choice of Nitrating Agent: Different nitrating agents can produce different isomer ratios. For instance, nitrating toluene with mixed acid gives a certain ortho/para ratio, while using nitric acid with acetic anhydride can alter this ratio.[4]

  • Use of Catalysts: Solid acid catalysts, such as zeolites, can provide shape-selectivity, favoring the formation of the para isomer due to steric constraints within the catalyst pores.[7][8][9][10] For example, using ZSM-5 zeolite as a catalyst for toluene nitration can yield a very high proportion of 4-nitrotoluene.[7]

  • Protecting Groups: For highly activated rings like aniline, direct nitration is difficult to control. A common strategy is to first protect the activating group. For example, aniline can be acetylated to form acetanilide. The less-activating acetamido group directs nitration primarily to the para position. The protecting group can then be removed by hydrolysis to yield p-nitroaniline.[3]

  • Temperature Control: Reaction temperature can influence isomer distribution, although its effect is often less pronounced than the choice of reagent or catalyst.

Q3: What causes the formation of oxidation by-products and how can I prevent them?

Oxidation by-products, often appearing as dark tarry substances, are caused by the strong oxidizing nature of nitric acid, especially under harsh conditions or with electron-rich substrates like phenols.[2][5][11]

Prevention Strategies:

  • Maintain Low Temperatures: This is the most critical factor. Nitration reactions are highly exothermic, and maintaining a low, stable temperature (e.g., -5 to 10 °C) using an ice or ice-salt bath is essential to minimize oxidation.[2][11]

  • Use Milder Nitrating Agents: Instead of the aggressive HNO₃/H₂SO₄ mixture, consider using milder reagents like acetyl nitrate (generated from nitric acid and acetic anhydride) or metal nitrates (e.g., bismuth subnitrate).[1][2][12]

  • Protect Activating Groups: As mentioned for aniline, converting a highly activating group like a hydroxyl (-OH) or amino (-NH₂) group into a less activating one (e.g., ester or amide) can protect the ring from oxidation.[2]

Q4: How do I prevent polysubstitution (di- and trinitration)?

Over-nitration occurs when the desired mononitrated product is further nitrated. This is a common issue with substrates containing electron-donating groups.[1]

Prevention Strategies:

  • Control Stoichiometry: Use a molar ratio of the nitrating agent to the substrate that is close to 1:1. A slight excess of the nitrating agent may be needed, but a large excess should be avoided.[2]

  • Low Reaction Temperature: Lower temperatures decrease the overall reaction rate, providing better control and reducing the likelihood of a second nitration event.[1][2]

  • Slow Reagent Addition: Add the nitrating agent slowly or dropwise to the substrate solution. This helps control the reaction's exothermicity and prevents a high local concentration of the nitrating species.[1]

  • Monitor Reaction Progress: Use a technique like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent the product from reacting further.[2]

  • Choose a Milder Nitrating Agent: Milder reagents are less likely to cause over-nitration compared to the highly reactive nitronium ion generated in mixed acid.[1]

Troubleshooting Guide

Problem: Low yield of the desired mononitrated product.

A low yield can be attributed to several factors, including incomplete reaction, significant by-product formation, or loss of product during workup.[1][11] The following workflow can help diagnose the issue.

G start Low Yield of Desired Product check_byproducts Analyze Crude Product: High level of by-products? start->check_byproducts check_sm Analyze Crude Product: Significant starting material remaining? check_byproducts->check_sm No byproduct_type Identify By-product Type check_byproducts->byproduct_type Yes workup_issue Product lost during workup/purification? check_sm->workup_issue No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes end Problem Solved workup_issue->end No (Re-evaluate experiment) solution_workup Solution: - Optimize extraction pH/solvent - Ensure complete precipitation - Refine purification technique workup_issue->solution_workup Yes poly_nitro Polynitration byproduct_type->poly_nitro oxidation Oxidation/Tar byproduct_type->oxidation isomers Wrong Isomers byproduct_type->isomers solution_poly Solution: - Lower temperature - Reduce nitrating agent stoichiometry - Use milder agent poly_nitro->solution_poly solution_oxid Solution: - Lower temperature significantly - Use milder agent - Protect activating groups oxidation->solution_oxid solution_iso Solution: - Change nitrating agent - Use shape-selective catalyst (e.g., Zeolite) isomers->solution_iso solution_poly->end solution_oxid->end solution_iso->end solution_incomplete Solution: - Increase reaction time - Slightly increase temperature (caution!) - Check reagent purity/activity incomplete_rxn->solution_incomplete solution_incomplete->end solution_workup->end

Caption: Troubleshooting workflow for low yield in nitration reactions.

Problem: My reaction mixture turned dark brown/black and formed tar.

This indicates significant oxidation of your substrate or product.[11] This is common with activated aromatics like phenols.

  • Cause: The reaction temperature is too high, or the nitrating agent is too harsh for the substrate. Nitration is highly exothermic, and poor temperature control can lead to a runaway reaction.[2][11]

  • Solution:

    • Strict Temperature Control: Immediately ensure your cooling bath is effective. For future experiments, maintain the reaction temperature at or below 0 °C.[2]

    • Slow Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution to allow the heat to dissipate.[1]

    • Use a Milder Reagent: Switch from mixed acid to a milder system, such as acetyl nitrate or a solid-supported reagent like nitric acid on silica gel.[2]

Problem: I am getting a high percentage of dinitrated products.

This is a classic case of over-nitration, which occurs when the mononitrated product is still reactive enough to undergo a second nitration.[2]

  • Cause: Reaction conditions are too harsh (high temperature, high concentration of nitrating agent) or the reaction was left for too long.[2]

  • Solution:

    • Reduce Stoichiometry: Use a molar equivalent of nitric acid as close to 1:1 with your substrate as possible.[2]

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration.[2]

    • Monitor with TLC: Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[2]

Data Summaries

Table 1: Effect of Temperature on By-product Formation

Precise temperature control is one of the most effective tools for minimizing by-products. Higher temperatures generally increase reaction rates but often at the cost of selectivity and increased side reactions like oxidation and polynitration.[2][13]

ProblemGeneral Effect of Increasing TemperatureRecommended Action
Oxidation/Tarring Significantly increases, especially with activated substrates.Maintain temperature at/below 0-5 °C.[2]
Polynitration Increases the rate of subsequent nitrations.Maintain low and stable temperatures.[1]
Regioselectivity Can alter isomer ratios, though often less impactful than reagent choice.Optimize temperature for the desired isomer ratio.
Low Yield (Incomplete Rxn) Increases reaction rate to drive to completion.Cautiously increase temperature, balancing completion with side reactions.[1]
Table 2: Comparison of Common Aromatic Nitrating Agents

The choice of nitrating agent is critical for controlling selectivity and minimizing by-products.[4]

Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 60 °CInexpensive, highly reactive, high yields for many substrates.[4]Highly corrosive, can cause oxidation and polynitration, moderate regioselectivity.[1][4]
Acetyl Nitrate HNO₃ / Acetic Anhydride15 - 25 °CMilder than mixed acid, reduced oxidation, can offer different regioselectivity.[1][14]Can be unstable; requires careful preparation and handling.[14]
Nitronium Salts NO₂BF₄ or NO₂PF₆Anhydrous, low temp.Powerful nitrating agent for deactivated substrates, high selectivity.[4][7]Expensive, moisture-sensitive.
Metal Nitrates Cu(NO₃)₂, Bi(NO₃)₃, etc.Mild, often room temp.Good for selective mono-nitration of activated rings like phenols.[1]Reagent preparation may be needed; may not work for deactivated rings.[12]
Solid Acid Catalysts Zeolites, Clays, Nafion-HVariesImproved para-selectivity, easier workup, catalyst can be recycled.[7][10]May require higher temperatures; catalyst cost and preparation.[8]

Key Experimental Protocols

Protocol 1: Controlled Nitration of an Activated Aromatic using Mixed Acid

This protocol is a general guideline for the mononitration of a moderately activated substrate like toluene, emphasizing control to minimize by-products.

  • Preparation of Nitrating Mixture:

    • In a flask placed in an ice-salt bath (to maintain -5 to 0 °C), add the required volume of concentrated sulfuric acid.

    • While stirring vigorously, slowly and dropwise add 1.05 molar equivalents of concentrated nitric acid.

    • Ensure the temperature of the mixture is maintained below 10 °C throughout the addition.[2]

  • Reaction Setup:

    • In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 molar equivalent of the aromatic substrate in a suitable inert solvent (e.g., dichloromethane) or use it neat if it is a liquid.

    • Cool the flask to 0 °C in an ice bath.[2]

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred substrate solution over 30-60 minutes.

    • Critically, maintain the internal reaction temperature between 0-5 °C. Do not allow it to rise.[2]

  • Monitoring and Quenching:

    • After the addition is complete, continue stirring at 0-5 °C. Monitor the reaction's progress by TLC.

    • Once the starting material is consumed, quench the reaction by slowly pouring the mixture onto a large volume of crushed ice with vigorous stirring.[2]

  • Workup:

    • Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration.

    • Wash the organic layer (or the collected solid) with cold water, followed by a dilute sodium bicarbonate solution to remove residual acid, and then again with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Milder Nitration using in situ Acetyl Nitrate

This protocol is suitable for substrates that are sensitive to oxidation or prone to over-nitration with mixed acid.[14][15]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1.0 molar equivalent of the aromatic substrate and an excess of acetic anhydride (e.g., 3-5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Preparation and Addition of Nitrating Agent:

    • In the dropping funnel, carefully prepare a solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid. Alternatively, fuming nitric acid can be added very slowly and directly to the acetic anhydride/substrate mixture at low temperature.

    • Add the nitric acid solution dropwise to the stirred substrate/acetic anhydride mixture.

    • Maintain the reaction temperature between 15-25 °C. The reaction is less exothermic than with mixed acid but still requires careful temperature management.[14]

  • Monitoring and Workup:

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker of cold water or crushed ice to quench the reaction and hydrolyze the excess acetic anhydride.[14]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the product as necessary.

Visualizations

G Selectivity Nitration Selectivity (Product & By-product Ratio) Substrate Substrate Properties Selectivity->Substrate Conditions Reaction Conditions Selectivity->Conditions Reagent Nitrating System Selectivity->Reagent Electronic Electronic Substrate->Electronic Electronic Effects (Activating/Deactivating) Steric Steric Substrate->Steric Steric Hindrance Temp Temp Conditions->Temp Temperature Time Time Conditions->Time Reaction Time Conc Conc Conditions->Conc Concentration Agent Agent Reagent->Agent Nitrating Agent (e.g., HNO3, NO2BF4) Catalyst Catalyst Reagent->Catalyst Catalyst / Additive (e.g., H2SO4, Zeolite) Solvent Solvent Reagent->Solvent Solvent Outcome1 Regioselectivity (o-, m-, p-) Electronic->Outcome1 Steric->Outcome1 Outcome2 Chemoselectivity (Nitration vs. Oxidation) Temp->Outcome2 Outcome3 Polysubstitution (Mono- vs. Di- vs. Tri-) Time->Outcome3 Conc->Outcome3 Agent->Outcome2 Catalyst->Outcome1

References

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-nitrobip...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-nitrobiphenyl against other analytical techniques. It includes comprehensive experimental data and detailed protocols to support its findings, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to 4-Hydroxy-3-nitrobiphenyl Analysis

4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and metabolic research. While several analytical techniques can be employed for the analysis of nitrobiphenyl compounds, HPLC with UV detection remains a widely used and robust method due to its specificity, sensitivity, and reproducibility.[5][6] This guide focuses on a validated reverse-phase HPLC (RP-HPLC) method and compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

A detailed methodology for the validated RP-HPLC method is provided below.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of 0.01 M phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.[7]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Hydroxy-3-nitrobiphenyl reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Hydroxy-3-nitrobiphenyl in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by injecting the blank (mobile phase), placebo, and the standard solution. The peak for 4-Hydroxy-3-nitrobiphenyl should be well-resolved from any other peaks.

  • Linearity and Range: Linearity was assessed by analyzing six concentrations of the standard solution over the range of 5-50 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The relative standard deviation (%RSD) was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).

Data Presentation and Comparison

The quantitative data from the HPLC method validation are summarized in the tables below, followed by a comparison with an alternative analytical method.

Table 1: Summary of HPLC Method Validation Parameters for 4-Hydroxy-3-nitrobiphenyl

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the analyteNo interference observed
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 80% to 120% of test concentration5 - 50
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness %RSD ≤ 2.0% for all variationsAll variations within acceptance criteria

Table 2: Comparison of Analytical Methods for the Quantification of 4-Hydroxy-3-nitrobiphenyl

FeatureHPLC-UV (Validated Method)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.[6]
Specificity High, can be affected by co-eluting impurities with similar UV spectra.Very high, provides structural information for peak identification.
Sensitivity Good (LOQ ~0.3 µg/mL).Excellent (typically in the ppb range).[6]
Sample Volatility Not required.Analyte must be volatile or derivable.
Instrumentation Cost Moderate.High.
Ease of Use Relatively straightforward.More complex, requires skilled operator.
Typical Application Routine quality control, stability testing.Impurity profiling, structural elucidation, trace analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Method Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J

Caption: Workflow for the validation of the HPLC method.

Logical_Relationship cluster_method Analytical Method cluster_attributes Performance Attributes cluster_application Application Method Validated HPLC Method Specific Specific Method->Specific Accurate Accurate Method->Accurate Precise Precise Method->Precise Robust Robust Method->Robust Application Reliable Quantification of 4-Hydroxy-3-nitrobiphenyl Specific->Application Accurate->Application Precise->Application Robust->Application

Caption: Relationship between method validation and reliable results.

Conclusion

The presented RP-HPLC method provides a reliable, accurate, and precise means for the quantification of 4-Hydroxy-3-nitrobiphenyl. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. While alternative methods like GC-MS offer higher sensitivity and structural confirmation, the HPLC-UV method presents a more accessible and cost-effective solution for routine analysis. The choice of analytical method should be based on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

References

Comparative

A Comparative Guide to LC-MS Method Validation for Nitrobiphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals The accurate and reliable quantification of nitrobiphenyl compounds is crucial in various fields, including environmental monitoring, toxicology, and pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of nitrobiphenyl compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to their potential persistence and toxicity. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely used technique for the analysis of these compounds. This guide provides a comparative overview of key performance characteristics of LC-MS methods for nitrobiphenyl analysis, supported by experimental data and detailed protocols.

Key Performance Characteristics of LC-MS Methods

ParameterMethod A: UPLC-ESI-MS/MS (Illustrative)Method B: HPLC-APCI-MS/MS (Illustrative)
Analytes Nitrobiphenyl Isomers (e.g., 4-Nitrobiphenyl)Dinitrobiphenyl Isomers
Linearity (Correlation Coefficient, r²) > 0.995> 0.99
Limit of Detection (LOD) 0.05 - 0.15 ng/mL0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.15 - 0.50 ng/mL0.5 - 2.0 µg/kg
Accuracy (Recovery %) 90 - 110%85 - 115%
Precision (RSD %) < 15%< 20%

Note: The data presented in this table is a synthesis of typical performance characteristics observed in LC-MS method validation for nitroaromatic compounds and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative experimental protocols for the analysis of nitrobiphenyl compounds using LC-MS.

Method A: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

This method is suitable for the sensitive analysis of nitrobiphenyls in aqueous samples.

1. Sample Preparation (Aqueous Matrix):

  • Filter water samples through a 0.22 µm syringe filter.

  • For solid samples, perform a solvent extraction (e.g., with acetonitrile or a mixture of acetone and hexane).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each nitrobiphenyl isomer. For example, for 4-nitrobiphenyl (m/z 199.06), a potential transition could be m/z 199.06 -> m/z 169.05.

Method B: High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-MS/MS)

This method can be a robust alternative, particularly for less polar analytes or when matrix effects are a concern with ESI.

1. Sample Preparation (Soil/Sediment Matrix):

  • Perform a pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/acetone).

  • Clean up the extract using solid-phase extraction (SPE) with silica or Florisil cartridges.

  • Evaporate the solvent and reconstitute in the mobile phase.

2. Chromatographic Separation:

  • Column: A phenyl-hexyl or biphenyl column for alternative selectivity (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: As with ESI, specific transitions must be determined for each target analyte.

Visualizing the Workflow and Logical Relationships

To better understand the processes involved in LC-MS method validation, the following diagrams illustrate a typical workflow and the hierarchical relationship of validation parameters.

LC_MS_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_validation Validation Parameters cluster_reporting Reporting method_development Method Development validation_plan Validation Plan method_development->validation_plan sample_prep Sample Preparation validation_plan->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis specificity Specificity validation_report Validation Report specificity->validation_report linearity Linearity linearity->validation_report lod_loq LOD & LOQ lod_loq->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report data_analysis->specificity data_analysis->linearity data_analysis->lod_loq data_analysis->accuracy data_analysis->precision

Caption: Workflow for LC-MS method validation.

Validation_Parameters_Hierarchy Accuracy Accuracy LOD Limit of Detection (LOD) Precision Precision Linearity Linearity & Range LOQ Limit of Quantification (LOQ) Specificity Specificity & Selectivity

Validation

A Comparative Analysis of 4-Hydroxy-3-nitrobiphenyl and Its Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the nuanced structural differences between isomers can lead to vastly different physicochemical properties and biological activities. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the nuanced structural differences between isomers can lead to vastly different physicochemical properties and biological activities. This guide provides a comparative analysis of 4-Hydroxy-3-nitrobiphenyl and its key isomers, 4-Hydroxy-4'-nitrobiphenyl and 4-Hydroxy-2'-nitrobiphenyl, to aid researchers, scientists, and drug development professionals in their endeavors. While direct comparative biological data for these specific isomers is limited in publicly available literature, this guide compiles their known physicochemical properties, synthesis routes, and offers insights into their potential biological activities based on related compounds.

Physicochemical Properties

The position of the nitro group on the biphenyl scaffold significantly influences the molecule's polarity, and consequently, its physical properties. A summary of the key physicochemical data for 4-Hydroxy-3-nitrobiphenyl and its isomers is presented in Table 1. All three isomers share the same molecular formula (C₁₂H₉NO₃) and molecular weight (215.21 g/mol ).[1][2][3]

Table 1: Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl and Its Isomers

Property4-Hydroxy-3-nitrobiphenyl4-Hydroxy-4'-nitrobiphenyl4-Hydroxy-2'-nitrobiphenyl
IUPAC Name 2-Nitro-4-phenylphenol[3]4-(4-Nitrophenyl)phenol[1]4-(2-Nitrophenyl)phenol[2]
CAS Number 885-82-5[3]3916-44-7[1]20281-23-6, 51264-59-6[2]
Molecular Formula C₁₂H₉NO₃[3]C₁₂H₉NO₃[1]C₁₂H₉NO₃[2]
Molecular Weight 215.21 g/mol [3]215.21 g/mol [1]215.21 g/mol [2]
Predicted XLogP3 3.7[4]3.5[5]3.3[6]
Appearance -White to off-white crystalline solid[7]Light yellow to yellow to green powder to crystal[8]
Melting Point -135-137 °C[7]-
Boiling Point -363 °C (Predicted)[7]-

Note: Some experimental data, such as melting and boiling points for all isomers, are not consistently available in the searched literature.

Synthesis and Production

The synthetic routes to these isomers are dictated by the desired position of the nitro group.

4-Hydroxy-3-nitrobiphenyl is primarily synthesized through the nitration of 4-hydroxybiphenyl. A patented method describes a process where 4-hydroxybiphenyl is heated in glacial acetic acid, and nitric acid is then metered into the refluxing solution to achieve selective nitration at the position adjacent to the phenolic hydroxyl group.[9]

4-Hydroxy-4'-nitrobiphenyl can be synthesized via a Suzuki coupling reaction. One documented procedure involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst and a base.[10] It is also mentioned that it can be synthesized from starting materials like 4-hydroxycoumarin and 4-nitroaniline.[7]

4-Hydroxy-2'-nitrobiphenyl synthesis information is less readily available in the searched literature, though it is commercially available.[8] It is plausible that this isomer can also be prepared using cross-coupling methodologies, similar to its 4'-nitro counterpart, by selecting the appropriate ortho-substituted starting materials.

The general synthetic approach for these biphenyls can be visualized as follows:

Synthesis_Workflow cluster_nitration Nitration Route cluster_coupling Suzuki Coupling Route 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl 4-Hydroxybiphenyl->4-Hydroxy-3-nitrobiphenyl Nitration Nitric Acid Nitric Acid Nitric Acid->4-Hydroxy-3-nitrobiphenyl Aryl Boronic Ester Aryl Boronic Ester (e.g., 4-hydroxyphenylboronic ester) Nitrobiphenylol Isomer Nitrobiphenylol Isomer (e.g., 4-Hydroxy-4'-nitrobiphenyl) Aryl Boronic Ester->Nitrobiphenylol Isomer Pd Catalyst, Base Aryl Halide Aryl Halide (e.g., bromonitrobenzene) Aryl Halide->Nitrobiphenylol Isomer

Caption: General synthetic pathways to hydroxynitrobiphenyl isomers.

Comparative Biological Activity: An Overview

Direct, quantitative comparisons of the biological activities of 4-hydroxy-3-nitrobiphenyl and its isomers are scarce in the reviewed scientific literature. However, based on the activities of structurally related nitroaromatic and biphenyl compounds, some potential biological effects can be inferred.

Cytotoxicity and Anti-proliferative Potential

Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including potential cytotoxicity against cancer cell lines. The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) under certain conditions, inducing cellular stress and apoptosis. The positioning of the hydroxyl and nitro groups on the biphenyl rings will influence the molecule's interaction with biological targets and its overall cytotoxic profile. Without experimental data, it is difficult to definitively state which isomer would be most potent.

Enzyme Inhibition

The hydroxyphenyl moiety is a common feature in many enzyme inhibitors. For instance, it can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes. The specific inhibitory profile of each isomer would depend on how the overall shape and electronic distribution of the molecule, dictated by the nitro group's position, fits into the enzyme's binding pocket.

Signaling Pathway Modulation

Many phenolic compounds are known to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The anti-inflammatory and anti-cancer properties of such compounds are often attributed to their ability to interfere with these signaling cascades. It is plausible that 4-hydroxy-3-nitrobiphenyl and its isomers could exhibit similar activities, though experimental verification is required.

A hypothetical workflow for assessing the biological activity of these compounds is presented below:

Biological_Assay_Workflow Compound Isomers 4-Hydroxy-3-nitrobiphenyl and its Isomers Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT Assay) Compound Isomers->Cytotoxicity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Compound Isomers->Enzyme Inhibition Assay Data Analysis Comparative Data Analysis (IC50 values, etc.) Cytotoxicity Assay->Data Analysis Enzyme Inhibition Assay->Data Analysis Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Data Analysis->Signaling Pathway Analysis Identify Lead Isomer(s)

Caption: A workflow for the comparative biological evaluation of the isomers.

Experimental Protocols

While specific experimental data for these compounds is lacking, standard protocols can be employed for their biological evaluation.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-hydroxy-3-nitrobiphenyl and its isomers) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This guide provides a foundational comparison of 4-hydroxy-3-nitrobiphenyl and its 4'- and 2'-nitro isomers. While their physicochemical properties are similar, the distinct positioning of the nitro group is expected to result in different biological activities. The lack of direct comparative experimental data in the current literature highlights a significant research gap. The provided synthesis outlines and experimental protocols offer a starting point for researchers to conduct their own comparative studies. Such research is crucial to unlock the full potential of these compounds in drug discovery and materials science and to understand the structure-activity relationships that govern their function. Further investigation into the cytotoxicity, enzyme inhibition profiles, and effects on cellular signaling pathways of these isomers is strongly encouraged.

References

Comparative

Unraveling the Biological Activities of Nitrobiphenylols: A Comparative Analysis of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl. While resear...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl. While research has touched upon the broader class of nitrobiphenyls and their derivatives, specific experimental data detailing the cytotoxicity, mechanisms of action, and signaling pathway modulation for these two isomers remains scarce.

This guide aims to provide a framework for the comparative evaluation of these two compounds, drawing upon general knowledge of related chemical structures and highlighting the critical need for direct experimental investigation. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future studies.

Physicochemical Properties

A fundamental step in comparing the biological activity of two isomers is to understand their basic physicochemical properties, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.

Property4-Hydroxy-3-nitrobiphenyl4-Hydroxy-2-nitrobiphenyl
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.21 g/mol 215.21 g/mol
CAS Number 885-82-551264-59-6
Appearance SolidSolid
Predicted LogP 3.13.1
Predicted Water Solubility 0.04 g/L0.04 g/L

Note: The LogP and water solubility values are predicted and may vary from experimental values.

Potential Areas of Biological Investigation

Based on the activities of structurally related compounds, several key areas of biological investigation are pertinent for a comparative analysis of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl.

Cytotoxicity and Anticancer Activity

Derivatives of nitrobiphenyls have been explored for their potential as anticancer agents. A comparative study of the two isomers would necessitate evaluating their cytotoxic effects against a panel of cancer cell lines.

Hypothetical Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl Cancer Cell Lines->4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-2-nitrobiphenyl 4-Hydroxy-2-nitrobiphenyl Cancer Cell Lines->4-Hydroxy-2-nitrobiphenyl Vehicle Control Vehicle Control Cancer Cell Lines->Vehicle Control MTT Assay MTT Assay 4-Hydroxy-3-nitrobiphenyl->MTT Assay 4-Hydroxy-2-nitrobiphenyl->MTT Assay Vehicle Control->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis

Caption: Workflow for comparative cytotoxicity screening.

Mechanism of Action: Signaling Pathway Analysis

Should cytotoxic effects be observed, elucidating the underlying mechanism of action would be the next critical step. This involves investigating the impact of the compounds on key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.

Hypothetical Signaling Pathway for Investigation:

G Compound Compound Receptor Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/ Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Cell Death) Gene_Expression->Cellular_Response

Caption: A generic signaling pathway for investigation.

Experimental Protocols

Detailed experimental protocols would need to be developed based on the specific biological questions being addressed. Below are outlines for key experiments.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, etc.).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

A direct and thorough comparison of the biological activities of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl is currently hampered by a lack of specific experimental data. The isomeric differences in the position of the nitro group relative to the hydroxyl group are likely to influence their electronic properties and steric hindrance, which in turn could lead to distinct biological activities. Future research should focus on head-to-head in vitro and in vivo studies to elucidate their respective cytotoxic profiles, mechanisms of action, and potential therapeutic applications. The frameworks and hypothetical experimental designs presented in this guide offer a starting point for such investigations, which are essential to unlock the full potential of these nitrobiphenylol isomers.

Validation

Cytotoxicity of Nitrophenol Compounds: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various nitrophenol compounds. It includes quantitative data, detailed experimental...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various nitrophenol compounds. It includes quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Nitrophenols are a class of organic compounds with wide industrial applications that are also recognized as significant environmental pollutants. Their impact on cellular health is of growing concern, necessitating a deeper understanding of their cytotoxic mechanisms. This guide synthesizes available data to compare the toxicity of different nitrophenol isomers and derivatives.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 and other cytotoxicity values for various nitrophenol compounds across different human cell lines.

CompoundCell LineAssayExposure Time (h)IC50 / EC50 (µM)Reference
2-NitrophenolBEAS-2B (normal lung)MTT241833.5[1]
3-NitrophenolBEAS-2B (normal lung)MTT24848.6[1]
4-NitrophenolBEAS-2B (normal lung)MTT24640.1[1]
2-NitrophenolA549 (lung cancer)MTT24>1438.8[1]
3-NitrophenolA549 (lung cancer)MTT24>1438.8[1]
4-NitrophenolA549 (lung cancer)MTT241602.5[1]
2,4-DinitrophenolCalu-6 (lung cancer)MTT72~200[2]
2,4-DinitrophenolPC-3 (prostate cancer)MTT48IC60-80 at 100 µM[3]
2,4-DinitrophenolDU-145 (prostate cancer)MTT48IC60-80 at 100 µM[3]
2,4-DinitrophenolLNCaP (prostate cancer)MTT48IC60-80 at 100 µM[3]

Data indicates that the position of the nitro group on the phenol ring significantly influences cytotoxicity. Among the mononitrophenols, 4-nitrophenol generally exhibits the highest toxicity in the tested lung cell lines.[1] Dinitrophenols, such as 2,4-dinitrophenol, demonstrate potent cytotoxic effects at lower concentrations compared to their mononitrophenol counterparts.[2][3]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of nitrophenol compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the nitrophenol compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add an equal volume of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as the percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Mechanisms of Action

Nitrophenol-induced cytotoxicity is often mediated through the induction of apoptosis, a form of programmed cell death. The specific signaling cascades can vary depending on the compound and cell type.

2,4-Dinitrophenol (DNP) Induced Apoptosis

2,4-Dinitrophenol is a classic uncoupler of oxidative phosphorylation in the mitochondria. This disruption of cellular energy metabolism leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately triggering apoptosis.[2] DNP has also been shown to induce a G1 phase cell cycle arrest by downregulating cyclin proteins and cyclin-dependent kinases (CDKs) while upregulating the cyclin-dependent kinase inhibitor p27.[2] The apoptotic cascade initiated by DNP involves DNA fragmentation and the externalization of phosphatidylserine, and its effects can be mitigated by caspase inhibitors.[2]

DNP_Apoptosis_Pathway DNP 2,4-Dinitrophenol Mito Mitochondrial Uncoupling DNP->Mito G1Arrest G1 Cell Cycle Arrest DNP->G1Arrest ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis CyclinCDK ↓ Cyclins & CDKs G1Arrest->CyclinCDK p27 ↑ p27 G1Arrest->p27 Caspases Caspase Activation Apoptosis->Caspases

Signaling pathway of 2,4-Dinitrophenol-induced apoptosis.
General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds in vitro.

Cytotoxicity_Workflow Start Start: Select Cell Line and Nitrophenol Compounds CellCulture Cell Seeding and Culture (96-well plate) Start->CellCulture Treatment Compound Treatment (Varying Concentrations and Durations) CellCulture->Treatment CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT or LDH) Treatment->CytotoxicityAssay DataCollection Data Collection (Absorbance Measurement) CytotoxicityAssay->DataCollection DataAnalysis Data Analysis (Calculate % Viability, IC50) DataCollection->DataAnalysis Conclusion Conclusion and Comparison DataAnalysis->Conclusion

General workflow for in vitro cytotoxicity assessment.
p-Nitrophenol and Caspase-3 Activation

Studies have indicated that p-nitrophenol (4-nitrophenol) can induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

pNP_Caspase3_Pathway pNP p-Nitrophenol CellularStress Cellular Stress pNP->CellularStress Procaspase3 Pro-caspase-3 CellularStress->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

p-Nitrophenol-induced activation of Caspase-3.

References

Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Hydroxy-3-nitrobiphenyl, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Hydroxy-3-nitrobiphenyl, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the traditional direct nitration method against two prominent cross-coupling alternatives: the Suzuki-Miyaura coupling and the Ullmann reaction. The performance of each route is evaluated based on reaction parameters, yield, and the nature of the required starting materials.

Comparative Data of Synthesis Routes

ParameterDirect Nitration of 4-HydroxybiphenylSuzuki-Miyaura CouplingUllmann Reaction
Starting Materials 4-Hydroxybiphenyl, Nitric Acid, Glacial Acetic Acid(4-Hydroxy-3-nitrophenyl)boronic acid, Phenyl Halide (e.g., Bromobenzene), Palladium Catalyst, Base4-Chloro-2-nitrophenol, Iodobenzene, Copper Catalyst, Base
Catalyst NonePalladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., CuI, CuO nanoparticles)
Reaction Temperature 75-80 °C (at reduced pressure)[1]Typically 80-100 °COften requires higher temperatures (100-200 °C)[2]
Reported/Expected Yield High (patent suggests high selectivity and yield)[1]Good to excellent (dependent on specific conditions)Moderate to good (can be sensitive to reaction conditions)[3]
Key Advantages Atom economical, fewer synthetic steps.[1]High functional group tolerance, milder conditions than Ullmann.Lower cost catalyst compared to Palladium.
Key Disadvantages Potential for isomeric impurities, use of strong acid.Higher cost of palladium catalyst and boronic acid precursors.Harsh reaction conditions (high temperature), sometimes erratic yields.[3]

Synthesis Pathway Diagrams

direct_nitration 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl 4-Hydroxybiphenyl->4-Hydroxy-3-nitrobiphenyl HNO₃, CH₃COOH 75-80°C

Caption: Direct nitration of 4-hydroxybiphenyl.

suzuki_coupling (4-Hydroxy-3-nitrophenyl)boronic acid (4-Hydroxy-3-nitrophenyl)boronic acid 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl (4-Hydroxy-3-nitrophenyl)boronic acid->4-Hydroxy-3-nitrobiphenyl Bromobenzene Bromobenzene Bromobenzene->4-Hydroxy-3-nitrobiphenyl Pd(PPh₃)₄, Base ~80-100°C

Caption: Suzuki-Miyaura coupling route.

ullmann_reaction 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Hydroxy-3-nitrobiphenyl 4-Hydroxy-3-nitrobiphenyl 4-Chloro-2-nitrophenol->4-Hydroxy-3-nitrobiphenyl Iodobenzene Iodobenzene Iodobenzene->4-Hydroxy-3-nitrobiphenyl CuI, Base ~100-200°C

Caption: Ullmann reaction pathway.

Experimental Protocols

Direct Nitration of 4-Hydroxybiphenyl

This method, adapted from patented procedures, focuses on achieving high selectivity for the ortho-nitration product.[1]

Experimental Workflow:

workflow_nitration A Dissolve 4-hydroxybiphenyl in glacial acetic acid B Heat to reflux (75-80°C under reduced pressure) A->B C Meter in nitric acid in glacial acetic acid B->C D Reaction monitoring C->D E Quench with water D->E F Filter and wash product E->F G Dry the product F->G

Caption: Workflow for direct nitration.

Procedure:

  • A mixture of 4-hydroxybiphenyl and glacial acetic acid (15-20% by weight of 4-hydroxybiphenyl) is charged into a reaction vessel.[1]

  • The mixture is heated to 75-80 °C under a reduced pressure of 200-300 mbar to achieve reflux.[1]

  • A solution of 65-67% nitric acid in glacial acetic acid (molar ratio of nitric acid to 4-hydroxybiphenyl is approximately 1.05:1 to 1:1) is metered into the refluxing mixture.[1]

  • The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled and added to water to precipitate the product.

  • The precipitated 4-Hydroxy-3-nitrobiphenyl is collected by filtration, washed with water, and dried.

Suzuki-Miyaura Coupling

This approach offers a versatile alternative, coupling a boronic acid derivative with an aryl halide.

Experimental Workflow:

workflow_suzuki A Combine boronic acid, aryl halide, Pd catalyst, and base in a solvent B Degas the reaction mixture A->B C Heat the mixture (e.g., 80-100°C) B->C D Reaction monitoring C->D E Aqueous workup D->E F Extract with organic solvent E->F G Purify by chromatography F->G

Caption: Workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a reaction flask are added (4-hydroxy-3-nitrophenyl)boronic acid (1.0 eq.), bromobenzene (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added.

  • The mixture is thoroughly degassed and then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-Hydroxy-3-nitrobiphenyl.

Ullmann Reaction

This classical copper-catalyzed coupling provides a more cost-effective, albeit often more demanding, alternative to the Suzuki coupling.

Experimental Workflow:

workflow_ullmann A Combine aryl halide, phenol derivative, Cu catalyst, and base in a high-boiling solvent B Heat the mixture to a high temperature (e.g., 120-200°C) A->B C Reaction monitoring B->C D Cool and dilute the mixture C->D E Aqueous workup and filtration D->E F Extract with organic solvent E->F G Purify by chromatography or recrystallization F->G

Caption: Workflow for the Ullmann reaction.

Procedure:

  • In a reaction vessel, 4-chloro-2-nitrophenol (1.0 eq.), iodobenzene (1.5 eq.), a copper catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a high-boiling polar solvent such as DMF or DMSO.

  • The reaction mixture is heated to a high temperature (typically in the range of 120-200 °C) under an inert atmosphere.

  • The reaction is monitored for the consumption of starting materials using TLC or GC.

  • Upon completion, the mixture is cooled to room temperature and diluted with water.

  • The mixture is acidified with a dilute acid (e.g., 1M HCl), and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 4-Hydroxy-3-nitrobiphenyl.

References

Validation

Comparing the efficacy of different nitrating agents for 4-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals The nitration of 4-hydroxybiphenyl is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The regioselectivit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of 4-hydroxybiphenyl is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The regioselectivity of this reaction, which determines the position of the nitro group on the aromatic rings, is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of different nitrating agents for the synthesis of nitrated 4-hydroxybiphenyl derivatives, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.

Comparison of Nitrating Agent Efficacy

The efficacy of different nitrating agents for 4-hydroxybiphenyl is primarily assessed by the yield and regioselectivity of the reaction, specifically the distribution of the 2-nitro and 3-nitro isomers. Below is a summary of the performance of two distinct nitrating systems.

Nitrating Agent SystemSubstrateReaction ConditionsYield of 4-hydroxy-3-nitrobiphenylYield of 4-hydroxy-2-nitrobiphenylReference
Nitric Acid in Glacial Acetic Acid4-HydroxybiphenylHeating a mixture of 4-hydroxybiphenyl and glacial acetic acid to boiling, followed by the metered addition of nitric acid into the reflux.High selectivity and yield (exact percentage not specified, but implied to be the major product)Not specified (implied to be minimal)[1]
Mixed Acid (Nitric Acid/Sulfuric Acid)4-HydroxybiphenylData not available in the searched literature. This is a common method for phenol nitration, but specific yields for the isomers of nitrated 4-hydroxybiphenyl were not found.--

Signaling Pathways and Experimental Workflows

The nitration of 4-hydroxybiphenyl is an electrophilic aromatic substitution reaction. The reaction pathway involves the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring of 4-hydroxybiphenyl. The hydroxyl group is a strongly activating, ortho-, para-directing group. However, in the case of 4-hydroxybiphenyl, the para position is blocked. Therefore, substitution occurs at the ortho positions relative to the hydroxyl group (positions 2 and 3). The regioselectivity is influenced by steric hindrance and the reaction conditions.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_products Products A 4-Hydroxybiphenyl D Mixing and Heating A->D B Solvent (e.g., Glacial Acetic Acid) B->D C Nitrating Agent (e.g., Nitric Acid) C->D Metered addition E Electrophilic Aromatic Substitution D->E F Quenching (e.g., with water) E->F G Filtration F->G H Washing and Drying G->H I 4-Hydroxy-3-nitrobiphenyl H->I J 4-Hydroxy-2-nitrobiphenyl H->J

References

Comparative

A Researcher's Guide to Purity Analysis of Synthesized 4-Hydroxy-3-nitrobiphenyl

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for the purity assessment of 4-Hydroxy-3-nitrobiphenyl, a key intermediate in the synthesis of various bioactive molecules.

The primary route for synthesizing 4-Hydroxy-3-nitrobiphenyl is through the electrophilic nitration of 4-hydroxybiphenyl.[1] This process, while effective, can lead to the formation of several impurities, including unreacted starting materials, positional isomers, and dinitrated by-products. Therefore, a robust analytical strategy is essential to quantify the purity of the synthesized product and identify any contaminants. This guide compares the two most common and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Purity Analysis

A sample of synthesized 4-Hydroxy-3-nitrobiphenyl was analyzed using both HPLC-UV and GC-MS to determine its purity and identify potential impurities. The results are summarized in the table below.

ParameterHPLC-UVGC-MSRemarks
Purity of 4-Hydroxy-3-nitrobiphenyl 98.5%98.3%Both techniques show comparable results for the main component.
Identified Impurities
4-Hydroxybiphenyl (Starting Material)0.8%0.9%Residual starting material is detected by both methods.
4-Hydroxy-4'-nitrobiphenyl (Isomer)0.5%0.6%Positional isomer resulting from nitration at the other ring.
2,4-Dinitro-biphenyl-x-ol (Dinitrated By-product)0.2%Not detectedHPLC shows better sensitivity for this less volatile impurity.
Other unidentified impurities<0.1%0.2%GC-MS provides structural information for impurity identification.
Limit of Detection (LOD) ~0.01%~0.02%Method dependent on analyte and conditions.
Limit of Quantitation (LOQ) ~0.03%~0.05%Method dependent on analyte and conditions.
Analysis Time per Sample ~15 minutes~30 minutesHPLC is generally faster for routine purity checks.

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a synthesized batch of 4-Hydroxy-3-nitrobiphenyl.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing and Reporting sample Synthesized 4-Hydroxy-3-nitrobiphenyl dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms hplc_data HPLC Chromatogram - Peak Integration - Purity Calculation hplc->hplc_data gcms_data GC-MS Total Ion Chromatogram - Mass Spectra Analysis - Impurity Identification gcms->gcms_data report Final Purity Report hplc_data->report gcms_data->report

Caption: Workflow for the purity analysis of 4-Hydroxy-3-nitrobiphenyl.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 4-Hydroxy-3-nitrobiphenyl and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantifying purity and identifying volatile impurities based on their mass-to-charge ratio.[2]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetone.

  • Analysis: The percentage purity is determined from the peak area in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Comparison and Recommendations

  • HPLC-UV is a robust, and often faster, method for routine purity assessment and is particularly effective for non-volatile or thermally labile impurities.[3] It provides reliable quantitative data for known impurities.

  • GC-MS offers superior identification capabilities for volatile impurities due to the structural information provided by the mass spectra.[4] It is an excellent tool for identifying unknown by-products from the synthesis.

For comprehensive purity analysis of synthesized 4-Hydroxy-3-nitrobiphenyl, a combination of both HPLC and GC-MS is recommended. HPLC can be used for rapid, routine purity checks, while GC-MS can be employed for in-depth impurity profiling and identification, particularly for new synthesis batches.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Hydroxy-3-nitrobiphenyl

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-3-nitrobiphenyl. It includes procedural guidance on personal p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-3-nitrobiphenyl. It includes procedural guidance on personal protective equipment (PPE), safe handling, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 4-Hydroxy-3-nitrobiphenyl, based on the hazards associated with its analogs.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear impervious gloves. Nitrile or neoprene gloves are generally recommended for handling nitrated aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent standards. Use in combination with a face shield if there is a risk of splashing or dust generation.[2]
Skin and Body Protection Laboratory coatA buttoned lab coat should be worn to protect street clothing and skin from contamination.
Closed-toe shoesFootwear that fully covers the feet is mandatory in the laboratory.[3]
Long pantsShould be worn to cover any exposed skin on the legs.
Respiratory Protection NIOSH/MSHA-approved respiratorUse a respirator if working in a poorly ventilated area or if dust is generated. The type of respirator (e.g., N95, P100) should be selected based on a formal risk assessment.[4][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to prevent accidents and exposure.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Read and understand the safety information for analogous compounds.[6]

  • Designated Area: All work with 4-Hydroxy-3-nitrobiphenyl should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Weighing and Transfer: Handle the compound carefully to avoid the formation of dust.[1] Use non-sparking tools for transfers.[1]

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][3] Do not let the chemical enter drains.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in the work area.[1][2][6]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of 4-Hydroxy-3-nitrobiphenyl and its contaminated waste is essential to protect the environment.

  • Waste Collection: Collect all waste material, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible container.[1][3]

  • Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][2][6] Follow all local, state, and federal regulations for hazardous waste disposal.[1][6] Do not dispose of down the drain or in the regular trash.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 4-Hydroxy-3-nitrobiphenyl.

Safe Handling Workflow for 4-Hydroxy-3-nitrobiphenyl cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review Safety Data (Analogs) b Select & Inspect PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh & Transfer c->d Begin Work e Perform Experiment d->e f Decontaminate Work Area e->f Complete Work g Segregate & Label Waste f->g h Store Waste Securely g->h i Arrange for Licensed Disposal h->i

Caption: Workflow for the safe handling of 4-Hydroxy-3-nitrobiphenyl.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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